UniPR129
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H52N2O4 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(3S)-3-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1 |
InChI Key |
JGYYGEYIQBZUCC-ZOOAIUBFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C |
Canonical SMILES |
CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O)C3CCC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
UniPR129: A Technical Deep Dive into its Mechanism of Action as an Eph-Ephrin Antagonist
Authored by: [Your Name/Organization]
Publication Date: November 28, 2025
Version: 1.0
Abstract
UniPR129 is a novel, potent, and competitive small-molecule antagonist of the Eph-ephrin protein-protein interaction (PPI). This document provides a comprehensive technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the molecular interactions, cellular effects, and the signaling pathways modulated by this compound. The information presented is collated from peer-reviewed scientific literature and is supplemented with structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this compound's pharmacological profile.
Introduction
The Eph receptors, the largest family of receptor tyrosine kinases (RTKs), and their corresponding ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in a myriad of physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer progression. The interaction between Eph receptors and ephrins triggers bidirectional signaling cascades, known as forward and reverse signaling, which regulate cell adhesion, migration, proliferation, and differentiation. Dysregulation of the Eph-ephrin system has been implicated in numerous diseases, most notably in oncology, making it an attractive target for therapeutic intervention.
This compound, an L-homo-tryptophan conjugate of lithocholic acid, emerged from a structure-based drug design approach aimed at developing potent and specific inhibitors of the Eph-ephrin interaction. It represents a significant advancement over previous small-molecule antagonists due to its improved potency and clearer mechanism of action. This whitepaper will elucidate the core mechanism by which this compound exerts its biological effects.
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the ephrin-binding pocket of Eph receptors.[1] It was designed based on the computational model of the complex between the EphA2 receptor and a parent compound, UniPR126.[1] Free energy calculations predicted that this compound would exhibit a higher affinity for the EphA2 receptor, a prediction that was subsequently validated experimentally.[1]
The primary mechanism of this compound involves its direct binding to the ligand-binding domain (LBD) of Eph receptors, thereby physically occluding the binding of their natural ligands, the ephrins.[2][3] This competitive and reversible inhibition prevents the formation of the functional Eph-ephrin signaling complex, consequently blocking both forward signaling into the Eph-bearing cell and reverse signaling into the ephrin-presenting cell. Schild plot analysis has confirmed the competitive nature of this antagonism for the EphA2 receptor.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified across various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of this compound against different Eph receptors and in various functional assays.
Table 1: this compound Binding Affinity and Potency
| Target Interaction / Assay | IC₅₀ | Kᵢ | Cell Line / System | Reference |
| EphA2-ephrin-A1 Binding (ELISA) | 945 nM | 370 nM | N/A | |
| EphA2 Phosphorylation Inhibition | 5 µM | - | PC3 | |
| PC3 Cell Retraction Inhibition | 6.2 µM | - | PC3 | |
| In Vitro Angiogenesis (HUVEC) | 5.2 µM | - | HUVEC | |
| EphA1-ephrin-A1 Binding | 1.58 µM | - | N/A | |
| EphA3-ephrin-A1 Binding | 0.84 µM | - | N/A | |
| EphA4-ephrin-A1 Binding | 1.01 µM | - | N/A | |
| EphA5-ephrin-A1 Binding | 1.10 µM | - | N/A | |
| EphA6-ephrin-A1 Binding | 1.05 µM | - | N/A | |
| EphA7-ephrin-A1 Binding | 1.35 µM | - | N/A | |
| EphA8-ephrin-A1 Binding | 1.25 µM | - | N/A | |
| EphB1-ephrin-B1 Binding | 3.74 µM | - | N/A | |
| EphB2-ephrin-B1 Binding | 2.60 µM | - | N/A | |
| EphB3-ephrin-B1 Binding | 2.78 µM | - | N/A | |
| EphB4-ephrin-B1 Binding | 3.11 µM | - | N/A | |
| EphA2 Activation in HUVEC | 26.3 µM | - | HUVEC | |
| EphB4 Activation in HUVEC | 18.4 µM | - | HUVEC |
Note: Data compiled from multiple sources as cited.
Signaling Pathways Modulated by this compound
By inhibiting the Eph-ephrin interaction, this compound effectively attenuates the downstream signaling cascades. The primary pathway affected is the Eph receptor tyrosine kinase signaling.
Upon ephrin binding, Eph receptors typically cluster and autophosphorylate on specific tyrosine residues within their cytoplasmic domain. This phosphorylation creates docking sites for various downstream signaling effectors, leading to the activation of pathways such as the MAPK/ERK, PI3K/Akt, and Rho GTPase pathways, which in turn regulate cellular morphology, adhesion, and motility. This compound, by preventing the initial ligand binding and receptor activation, inhibits these downstream events.
Experimental Protocols
The pharmacological characterization of this compound involved several key in vitro experiments. The methodologies for these are detailed below.
EphA2-ephrin-A1 ELISA Binding Assay
This assay quantifies the ability of this compound to disrupt the interaction between the EphA2 receptor and its ligand, ephrin-A1.
-
Plate Coating: 96-well high-binding ELISA plates are coated overnight with the EphA2-Fc ectodomain diluted in sterile PBS.
-
Washing and Blocking: Wells are washed and then blocked for 1 hour to prevent non-specific binding.
-
Compound Incubation: this compound, at various concentrations, is added to the wells.
-
Ligand Binding: Biotinylated ephrin-A1-Fc is then added to the wells and allowed to bind to the immobilized EphA2-Fc.
-
Detection: The amount of bound biotinylated ephrin-A1-Fc is detected using streptavidin-horseradish peroxidase (HRP) followed by a colorimetric reaction with tetra-methylbenzidine (TMB).
-
Data Analysis: The absorbance is read, and the IC₅₀ value is calculated from the dose-response curve.
EphA2 Phosphorylation Assay in PC3 Cells
This cellular assay determines the functional consequence of this compound's binding by measuring the inhibition of ligand-induced receptor phosphorylation.
-
Cell Culture: PC3 prostate cancer cells, which endogenously express EphA2, are cultured to an appropriate confluency.
-
Pre-treatment: Cells are pre-treated for 20 minutes with varying concentrations of this compound or a vehicle control (e.g., 1% DMSO).
-
Stimulation: Cells are then stimulated for 20 minutes with ephrin-A1-Fc (e.g., 0.25 µg/mL) to induce EphA2 phosphorylation.
-
Cell Lysis: Following stimulation, the cells are lysed to extract total protein.
-
Quantification: The levels of phosphorylated EphA2 are measured using a DuoSet® IC Sandwich ELISA, which specifically captures total EphA2 and detects the phosphorylated form.
-
Data Normalization: The levels of phosphorylated EphA2 are normalized to the levels in cells treated with ephrin-A1-Fc in the absence of the compound.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures.
-
Cell Seeding: HUVECs are seeded onto a basement membrane matrix (e.g., Matrigel™).
-
Treatment: The cells are treated with different concentrations of this compound.
-
Incubation: The plate is incubated for a period sufficient for tube formation to occur (e.g., 15 hours).
-
Imaging and Analysis: The formation of tubular networks is observed and quantified by microscopy. Parameters such as the number of junctions, total tube length, and number of loops are measured.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of tube formation is determined.
Selectivity Profile
This compound exhibits a degree of selectivity for EphA receptors over EphB receptors, although it is considered a pan-Eph inhibitor. The IC₅₀ values for inhibiting ephrin-A1 binding to various EphA receptors are in the range of 0.84–1.58 µM, while for ephrin-B1 binding to EphB receptors, the values are in the 2.60–3.74 µM range. Importantly, this compound does not affect the tyrosine kinase activity of other receptor tyrosine kinases, such as VEGFR2 and EGFR, indicating its specificity for the Eph-ephrin system at the level of the extracellular ligand-binding domain.
Cellular and In Vitro Functional Effects
The antagonistic action of this compound on Eph receptors translates into several key cellular effects:
-
Inhibition of Cell Retraction: In PC3 cells, stimulation with ephrin-A1 induces a characteristic cell rounding or retraction, a process mediated by EphA2. This compound effectively inhibits this morphological change with an IC₅₀ of 6.2 µM.
-
Anti-Angiogenic Activity: this compound inhibits the formation of capillary-like structures by HUVECs in vitro, demonstrating its potential to interfere with the process of angiogenesis.
-
Cell Proliferation and Toxicity: At concentrations effective for inhibiting EphA2 signaling, this compound shows minimal effects on cell proliferation and does not induce cytotoxicity, apoptosis, or changes in the cell cycle.
Conclusion
This compound is a well-characterized small-molecule inhibitor of the Eph-ephrin signaling axis. Its mechanism of action is centered on competitive and reversible antagonism at the ephrin-binding site of Eph receptors. This leads to the inhibition of ligand-induced receptor activation and downstream signaling, resulting in potent anti-angiogenic effects and modulation of cancer cell morphology in vitro. The favorable potency and clear mechanism of action make this compound a valuable pharmacological tool for investigating the roles of the Eph-ephrin system and a promising lead compound for the development of novel therapeutics targeting pathologies driven by aberrant Eph receptor signaling. However, it is important to note that poor pharmacokinetic properties have hampered its in vivo applications, prompting further medicinal chemistry efforts to identify analogs with improved bioavailability.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
UniPR129: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
A Competitive Antagonist of the EphA2-ephrin-A1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of UniPR129, a potent and competitive small-molecule antagonist of the EphA2 receptor. This compound represents a significant advancement in the development of pharmacological tools to probe the Eph-ephrin signaling system, a key player in cancer progression and angiogenesis.
Discovery of this compound: A Computationally-Driven Approach
This compound was developed through a rational drug design strategy, building upon the known interaction of lithocholic acid with the EphA2 receptor.[1] Computational modeling and docking studies were employed to optimize the structure of a parent compound, leading to the design of this compound as the L-homo-tryptophan conjugate of lithocholic acid.[1][2] This design aimed to enhance the binding affinity and potency compared to earlier antagonists.[2] In silico experiments predicted that this compound would form a more stable energetic complex with the EphA2 receptor, a prediction that was subsequently validated by experimental data.[1]
Logical Workflow for the Discovery of this compound
References
UniPR129: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR129 is a potent and selective small molecule antagonist of the Eph/ephrin protein-protein interaction. Structurally, it is an L-β-homotryptophan conjugate of lithocholic acid. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays are provided, and its mechanism of action within the EphA2 signaling pathway is illustrated. The quantitative data presented herein is intended to serve as a valuable resource for researchers engaged in the fields of oncology, neuroscience, and drug discovery.
Chemical Structure and Identifiers
This compound is a synthetic molecule derived from the conjugation of the secondary bile acid, lithocholic acid, with L-β-homotryptophan. This structural modification confers its specific antagonistic activity towards Eph receptors.
| Identifier | Value |
| IUPAC Name | (3R)-3-(1H-indol-3-ylmethyl)-4-(((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)formamido)butanoic acid |
| SMILES String | C[C@@]12--INVALID-LINK--CCC(N--INVALID-LINK--=O)CC3=CNC4=CC=CC=C34)=O">C@([H])[C@@]5([H])--INVALID-LINK--CC6)([H])CC5)C">C@([H])CC1 |
| InChI Key | InChIKey=XJLXINKUBYWJLW-QZJRGGCBSA-N |
| Molecular Formula | C36H52N2O4 |
| Molecular Weight | 576.81 g/mol |
| CAS Number | 1639159-47-9 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 50 mg/mL | [2] |
| Predicted logP | 5.8 | (Predicted) |
| Purity | ≥98% (HPLC) | [2] |
Biological Activity
This compound is a competitive antagonist of the EphA2-ephrin-A1 interaction, a key signaling pathway involved in various physiological and pathological processes, including angiogenesis and cancer progression.
| Parameter | Value | Assay | Source |
| IC50 (EphA2-ephrin-A1) | 945 nM | ELISA Binding Assay | [1] |
| Ki (EphA2-ephrin-A1) | 370 nM | ELISA Binding Assay | [1] |
| IC50 (EphA2 Phosphorylation) | 5 µM | PC3 cells | |
| IC50 (PC3 Cell Retraction) | 6.2 µM | PC3 cells | |
| IC50 (In vitro Angiogenesis) | 5.2 µM | HUVECs |
Signaling Pathway
This compound exerts its biological effects by inhibiting the forward signaling of the EphA2 receptor. Upon binding of its ligand, ephrin-A1, the EphA2 receptor is autophosphorylated, initiating a downstream signaling cascade that regulates cell adhesion, migration, and proliferation. This compound competitively binds to the ligand-binding domain of EphA2, preventing the interaction with ephrin-A1 and subsequent receptor activation.
Caption: EphA2 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
ELISA Binding Assay for EphA2-ephrin-A1 Interaction
This assay quantifies the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.
Materials:
-
Recombinant human EphA2-Fc (extracellular domain)
-
Biotinylated recombinant human ephrin-A1-Fc
-
96-well high-binding polystyrene plates
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS)
-
This compound
Procedure:
-
Coat the 96-well plate with EphA2-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of this compound to the wells.
-
Add a constant concentration of biotinylated ephrin-A1-Fc (e.g., a concentration that gives ~80% of the maximum signal) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PC3 Cell Retraction Assay
This assay assesses the functional antagonism of this compound on EphA2-mediated cell morphology changes.
Materials:
-
PC3 prostate cancer cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Ephrin-A1-Fc
-
This compound
-
Fibronectin-coated plates or coverslips
-
Microscope with imaging capabilities
Procedure:
-
Seed PC3 cells onto fibronectin-coated plates or coverslips and allow them to adhere and spread overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of ephrin-A1-Fc (e.g., 1 µg/mL).
-
Incubate for 20-30 minutes at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a phase-contrast or fluorescence microscope.
-
Quantify cell retraction by measuring the cell area or by counting the number of retracted cells.
-
Calculate the IC50 value for the inhibition of cell retraction.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel or other basement membrane extract
-
This compound
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.
-
Image the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.
-
Calculate the IC50 value for the inhibition of tube formation.
Experimental Workflow
The evaluation of a novel compound like this compound typically follows a structured workflow from initial screening to functional characterization.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Conclusion
This compound is a well-characterized small molecule inhibitor of the Eph/ephrin signaling pathway with demonstrated activity in various in vitro models of cancer and angiogenesis. Its defined chemical structure, along with the available data on its physicochemical and biological properties, makes it a valuable tool for further research into the roles of EphA2 signaling in health and disease, and as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community.
References
UniPR129 as an EphA2-Ephrin-A1 Interaction Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UniPR129, a potent small molecule antagonist of the EphA2-ephrin-A1 interaction. The Eph (erythropoietin-producing hepatocellular carcinoma) receptors, the largest family of receptor tyrosine kinases, and their corresponding ephrin ligands are crucial mediators of cell-cell communication, playing significant roles in both physiological and pathological processes, including tumorigenesis.[1][2] The EphA2 receptor, in particular, is frequently overexpressed in a variety of solid tumors, with its expression levels often correlating with poor clinical prognosis.[1][2] This has made the EphA2-ephrin signaling axis a compelling target for cancer therapy. This compound, a derivative of lithocholic acid, has emerged as a valuable pharmacological tool for investigating this system and as a promising lead compound for the development of novel anti-cancer agents.[1]
Core Properties and Mechanism of Action
This compound is the L-homo-tryptophan conjugate of lithocholic acid. It functions as a competitive antagonist, directly binding to the ligand-binding domain of Eph receptors and thereby preventing the interaction with their natural ephrin ligands. This blockade inhibits the canonical, ligand-dependent signaling pathway. Saturation binding assays and Schild plot analysis have confirmed the competitive nature of this compound's antagonism at the EphA2 receptor.
Quantitative Data
The following tables summarize the key quantitative metrics defining the potency and cellular activity of this compound.
Table 1: Binding Affinity and Inhibitory Potency of this compound
This compound acts as a pan-Eph receptor inhibitor, blocking the interaction of both ephrin-A1 and ephrin-B1 with their respective Eph receptors. Its highest potency is observed against the EphA2-ephrin-A1 interaction.
| Target Interaction | Assay Type | Parameter | Value | Reference |
| EphA2-ephrin-A1 | ELISA Binding Assay | IC₅₀ | 945 nM | |
| EphA2-ephrin-A1 | ELISA Binding Assay | Kᵢ | 370 nM | |
| EphA Receptors-ephrin-A1 | ELISA Binding Assay | IC₅₀ Range | 840 nM - 1.54 µM | |
| EphB Receptors-ephrin-B1 | ELISA Binding Assay | IC₅₀ Range | 2.6 µM - 3.74 µM |
Table 2: Cellular and Functional Activity of this compound
In cell-based assays, this compound effectively inhibits the functional consequences of EphA2 activation at low micromolar concentrations without inducing cytotoxicity.
| Cellular Process | Cell Line | Parameter | Value | Reference |
| EphA2 Phosphorylation | PC3 | IC₅₀ | 5 µM | |
| Cell Retraction | PC3 | IC₅₀ | 6.2 µM | |
| In Vitro Angiogenesis | HUVEC | IC₅₀ | 5.2 µM | |
| EphA2 Activation in HUVEC | HUVEC | IC₅₀ | 26.3 µM | |
| EphB4 Activation in HUVEC | HUVEC | IC₅₀ | 18.4 µM |
EphA2 Signaling and Inhibition by this compound
EphA2 signaling is complex, with dual roles in cancer. The canonical, ligand-dependent pathway is often considered tumor-suppressive. Conversely, a non-canonical, ligand-independent pathway can promote malignancy. This compound specifically targets the canonical pathway by blocking the initial ligand-receptor interaction, thereby inhibiting downstream signaling events initiated by ephrin-A1 binding.
Experimental Protocols & Workflow
The following protocols are foundational for evaluating EphA2-ephrin-A1 interaction inhibitors like this compound.
Protocol 1: ELISA Binding Assay for EphA2-ephrin-A1 Interaction
This assay quantifies the ability of a compound to disrupt the binding between the EphA2 receptor and its ligand, ephrin-A1.
-
Plate Coating: Immobilize recombinant EphA2-Fc ectodomain onto high-binding 96-well ELISA plates overnight at 4°C.
-
Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound receptor.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Add serial dilutions of this compound (or test compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Ligand Binding: Add a constant concentration of biotinylated ephrin-A1-Fc to the wells and incubate for 2 hours at room temperature to allow for competitive binding.
-
Detection: Wash plates. Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour.
-
Substrate Reaction: Wash plates. Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based EphA2 Phosphorylation Assay
This western blot-based assay measures the inhibition of ligand-induced EphA2 autophosphorylation in a cellular context.
-
Cell Culture: Plate EphA2-expressing cells (e.g., PC3 prostate cancer cells) and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle control for 20-30 minutes.
-
Ligand Stimulation: Stimulate the cells with pre-clustered ephrin-A1-Fc (e.g., 0.25-1 µg/mL) for 20 minutes to induce EphA2 phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation (Optional but Recommended): Incubate lysates with an anti-EphA2 antibody to immunoprecipitate the receptor.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against phospho-EphA2 (p-EphA2). Subsequently, strip and re-probe the membrane with an antibody for total EphA2 as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify band intensity to determine the ratio of p-EphA2 to total EphA2 and calculate the IC₅₀ for phosphorylation inhibition.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.
-
Matrigel Coating: Coat wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Suspend Human Umbilical Vein Endothelial Cells (HUVECs) in a low-serum medium.
-
Treatment: Treat the HUVEC suspension with various concentrations of this compound or vehicle control.
-
Seeding: Seed the treated HUVECs onto the prepared Matrigel-coated plates.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 6-18 hours.
-
Imaging: Visualize the formation of tube-like structures using a light microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Analysis: Determine the IC₅₀ value for the inhibition of angiogenesis.
In Vivo Studies and Bioavailability
While a potent in vitro tool, the utility of this compound in vivo has been hampered by poor oral bioavailability. However, in a study using APC min/J mice, a model for intestinal adenoma formation, oral administration of this compound (30 mg/kg, every other day) was shown to slow tumor development, reducing the formation of adenomas in the ileum. This suggests that despite systemic limitations, this compound may exert local effects in the gastrointestinal tract. These findings have spurred the development of derivatives with improved pharmacokinetic properties.
Conclusion
This compound is a well-characterized, potent, and competitive pan-Eph receptor antagonist that effectively blocks the EphA2-ephrin-A1 interaction. It serves as a critical pharmacological tool for dissecting EphA2 signaling in cancer biology and angiogenesis. The comprehensive data on its binding affinity, cellular activity, and functional effects validate its mechanism of action. While its poor bioavailability limits its systemic therapeutic application, this compound remains a benchmark antagonist and a foundational lead compound for the design of next-generation Eph-ephrin inhibitors with enhanced drug-like properties for clinical development.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of Cellular Signaling Cascades by UniPR129: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR129 is a potent and selective small-molecule antagonist of the Eph-ephrin protein-protein interaction, demonstrating competitive inhibition of the EphA2-ephrin-A1 binding.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates cellular signaling cascades. By competitively binding to the ligand-binding domain of Eph receptors, this compound effectively inhibits the activation of EphA2 and EphB4, leading to the attenuation of downstream signaling pathways that are crucial in physiological and pathological processes, including angiogenesis and cell migration.[2] This document summarizes the quantitative effects of this compound, details the experimental protocols for assessing its activity, and provides visual representations of the affected signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound, a conjugate of L-homo-tryptophan and lithocholic acid, acts as a competitive antagonist at the ephrin-binding site of Eph receptors.[2] This binding prevents the interaction between Eph receptors and their ephrin ligands, thereby inhibiting the initiation of forward signaling cascades within the cell. The primary target of this compound is the EphA2 receptor, a key player in various cellular processes that are often dysregulated in cancer.
Quantitative Effects of this compound on Eph-ephrin Interaction and Receptor Phosphorylation
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data on the effects of this compound on EphA2-ephrin-A1 binding and the phosphorylation of EphA2 and EphB4 receptors.
| Parameter | Value | Cell Line/System | Reference |
| Ki (EphA2-ephrin-A1) | 370 nM | ELISA Binding Assay | |
| IC50 (EphA2-ephrin-A1) | 945 nM | ELISA Binding Assay | |
| IC50 (EphA2 Phosphorylation) | 26.3 µM | HUVECs | |
| IC50 (EphB4 Phosphorylation) | 18.4 µM | HUVECs |
Table 1: Inhibitory constants of this compound on EphA2-ephrin-A1 interaction and receptor phosphorylation.
| Functional Assay | IC50 | Cell Line | Reference |
| PC3 Cell Retraction | 6.2 µM | PC3 | |
| In Vitro Angiogenesis | 5.2 µM | HUVECs |
Table 2: Functional inhibitory concentrations of this compound.
Downstream Cellular Signaling Cascades Modulated by this compound
The inhibition of Eph receptor activation by this compound has significant consequences on downstream intracellular signaling pathways. The primary cascades affected include the Ras/MAPK pathway, the PI3K/Akt pathway, and the Rho GTPase signaling pathway. These pathways are central to the regulation of cell proliferation, survival, migration, and morphology.
The Ras/MAPK Pathway
EphA2 activation can modulate the Ras/MAPK signaling pathway, which is critical for cell proliferation and differentiation. Ligand-mediated activation of EphA2 has been shown to lead to the phosphorylation and activation of ERK (Extracellular signal-regulated kinase). By blocking EphA2 activation, this compound is anticipated to prevent the downstream activation of the Ras-Raf-MEK-ERK cascade. A related compound, UniPR1331, has been shown to promote ERK1/2 phosphorylation in PC3 cells, suggesting a complex interplay that may be cell-context dependent.
The PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation. EphA2 signaling can negatively regulate the Akt-mTORC1 pathway. Specifically, ephrin-A1-dependent EphA2 activation can lead to a significant reduction in the phosphorylation of Akt at threonine 308 and serine 473, indicating its inhibition. Therefore, as an antagonist, this compound is expected to prevent this ligand-induced dephosphorylation, thereby potentially maintaining Akt activity. However, the overall effect is likely to be context-dependent, as EphA2 signaling can also promote cell migration in a ligand-independent manner through Akt-mediated phosphorylation of EphA2 at serine 897.
Rho GTPase Signaling
Ephrin-A1-induced activation of EphA2 is known to stimulate the activity of RhoA, a small GTPase that plays a critical role in regulating the actin cytoskeleton, leading to cell rounding and retraction. This compound has been demonstrated to inhibit ephrin-A1-induced cell retraction in PC3 prostate cancer cells with an IC50 of 6.2 µM, indicating its ability to block the downstream activation of the RhoA pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
EphA2-ephrin-A1 ELISA Binding Assay
This assay is used to quantify the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.
-
Plate Coating: 96-well high-binding ELISA plates are coated with 1 µg/mL of EphA2-Fc in sterile PBS and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 1% BSA in PBS for 1 hour at 37°C.
-
Compound Incubation: this compound at various concentrations is added to the wells, followed by the addition of biotinylated ephrin-A1-Fc. The plate is then incubated for 2 hours at 37°C.
-
Detection: After washing, streptavidin-HRP is added and incubated for 1 hour. The reaction is developed using a TMB substrate solution and stopped with 2N H2SO4.
-
Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated from the dose-response curve.
Receptor Phosphorylation Assay
This assay measures the effect of this compound on the ligand-induced phosphorylation of Eph receptors.
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved and then pre-treated with various concentrations of this compound for 20 minutes.
-
Ligand Stimulation: Cells are stimulated with 0.25 µg/mL ephrin-A1-Fc for EphA2 phosphorylation or 2 µg/mL preclustered ephrin-B2-Fc for EphB4 phosphorylation for 20 minutes.
-
Cell Lysis: Cells are lysed, and the protein concentration is determined.
-
ELISA: The levels of phosphorylated EphA2 and EphB4 are measured using specific DuoSet® IC Sandwich ELISAs according to the manufacturer's protocol.
-
Data Analysis: The results are normalized to the levels in cells treated with the ligand alone. The IC50 values are determined from the dose-response curves.
PC3 Cell Retraction Assay
This assay assesses the functional effect of this compound on cell morphology changes induced by ephrin-A1.
-
Cell Seeding: PC3 cells are seeded in a 96-well plate.
-
Compound Treatment: Cells are pre-incubated with different concentrations of this compound for 20 minutes.
-
Ephrin-A1 Stimulation: Ephrin-A1-Fc is added to the wells to induce cell rounding and retraction.
-
Imaging: After a defined incubation period, images of the cells are captured using a microscope.
-
Quantification: The percentage of rounded cells is quantified, and the IC50 for the inhibition of cell retraction is calculated.
Western Blotting for Downstream Signaling Proteins
This protocol is a general guideline for assessing the phosphorylation status of key downstream signaling proteins like ERK and Akt.
-
Cell Treatment and Lysis: Cells are treated with this compound and/or the appropriate ligand (e.g., ephrin-A1) for the desired time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in TBST and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2, phospho-Akt). The membrane is subsequently incubated with an HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with antibodies for the total forms of the proteins to ensure equal loading. The band intensities are quantified using densitometry software.
RhoA Activation Assay (Pull-down Assay)
This assay measures the levels of active, GTP-bound RhoA.
-
Cell Treatment and Lysis: Cells are treated as required and then lysed in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-down: The cell lysates are incubated with Rhotekin-RBD (Rho-binding domain) beads, which specifically bind to active (GTP-bound) RhoA.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted and subjected to Western blotting using an anti-RhoA antibody to detect the amount of active RhoA. A sample of the total cell lysate is also run to determine the total RhoA levels.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and the workflows of the key experimental assays.
Caption: this compound competitively inhibits ephrin-A1 binding to the EphA2 receptor, preventing its activation.
Caption: Downstream signaling pathways modulated by EphA2 receptor activation.
Caption: Workflow for the EphA2 receptor phosphorylation assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the Eph-ephrin system in cellular signaling. Its well-defined competitive antagonistic mechanism of action and its potent inhibitory effects on EphA2 and EphB4 activation make it a strong candidate for further development as a therapeutic agent. By disrupting the Eph-ephrin interaction, this compound effectively modulates key signaling cascades, including the Ras/MAPK, PI3K/Akt, and Rho GTPase pathways, which are fundamental to cell behavior and are often implicated in disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working to further elucidate the therapeutic potential of targeting the Eph-ephrin system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
UniPR129: A Technical Guide to a Novel Eph-Ephrin Antagonist for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UniPR129, a small molecule antagonist of the Eph-ephrin protein-protein interaction, for its application in cancer research. It details the molecule's mechanism of action, summarizes key preclinical findings, and provides methodologies for relevant experiments.
Introduction: Targeting the Eph-Ephrin System in Oncology
The Eph (erythropoietin-producing hepatocellular carcinoma) receptors are the largest family of receptor tyrosine kinases (RTKs) in humans and are activated by their membrane-bound ligands, the ephrins.[1][2] This system is a key regulator of cell-cell communication, playing critical roles in developmental processes such as axonal guidance and bone remodeling.[3] In the context of cancer, the Eph-ephrin system is frequently overexpressed and dysregulated, contributing to tumorigenesis, angiogenesis, metastasis, and cancer stem cell maintenance.[1][4]
The interaction between Eph receptors and ephrins triggers bidirectional signaling: "forward" signaling into the Eph-bearing cell and "reverse" signaling into the ephrin-bearing cell. This signaling is implicated in cancer progression, making the Eph-ephrin system a promising therapeutic target. However, the development of small molecule inhibitors has been challenging due to issues with chemical stability and potency.
This compound, the L-homo-Trp conjugate of lithocholic acid, emerged from computational design as a potent and competitive antagonist of the Eph-ephrin interaction. This guide explores its mechanism, preclinical efficacy, and the experimental protocols used for its validation.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the ephrin-binding domain of Eph receptors. It physically blocks the interaction between Eph receptors and their ephrin ligands, thereby inhibiting the initiation of downstream signaling cascades.
Key Mechanistic Features:
-
Competitive Antagonism: this compound directly competes with ephrins for binding to Eph receptors. This was demonstrated by a parallel rightward shift in saturation dose-response curves with no significant change in the maximal response in binding assays.
-
Pan-Eph Inhibition: The molecule inhibits the interaction between both EphA and EphB receptor subclasses and their respective ephrin ligands.
-
Selectivity: While being a pan-Eph inhibitor, this compound shows a slight preference for EphA receptors over EphB receptors. Importantly, it does not significantly affect the kinase activity of other RTKs, such as VEGFR2 and EGFR, at concentrations where it effectively blocks EphA2 activation.
The following diagram illustrates the signaling pathway and the inhibitory action of this compound.
References
Investigating the pharmacology of UniPR129
An In-depth Technical Guide to the Pharmacology of UniPR129
This document provides a comprehensive overview of the pharmacological properties of this compound, a novel small molecule antagonist of the Eph-ephrin protein-protein interaction (PPI). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the Eph receptor tyrosine kinase family.
Introduction
This compound, the L-homo-tryptophan conjugate of lithocholic acid, is a potent and competitive antagonist of the interaction between Eph receptors and their ephrin ligands.[1][2] Developed through a structure-based drug design approach building upon its predecessor, UniPR126, this compound represents a significant advancement in the field due to its improved potency and favorable cytotoxicity profile.[1][3] The Eph-ephrin system is a key regulator of various physiological and pathological processes, including angiogenesis and tumorigenesis, making this compound a valuable pharmacological tool and a promising lead compound for therapeutic development.[1]
Pharmacodynamics
Mechanism of Action
This compound functions as a direct, competitive antagonist at the ephrin-binding site of Eph receptors. By occupying this site, it physically prevents the binding of natural ephrin ligands, thereby inhibiting the subsequent activation and phosphorylation of the Eph receptor (forward signaling). Computational modeling and experimental data confirm that this compound binds reversibly to the EphA2 receptor.
Caption: Mechanism of Action of this compound.
In Vitro Binding Affinity and Potency
This compound demonstrates high-affinity binding to Eph receptors, effectively disrupting the EphA2-ephrin-A1 interaction in the nanomolar range. Its potency has been quantified through various biochemical assays.
| Assay | Target | Parameter | Value | Reference |
| ELISA Binding Assay | EphA2-ephrin-A1 | IC₅₀ | 945 nM | |
| ELISA Binding Assay | EphA2-ephrin-A1 | Kᵢ | 370 nM | |
| ELISA Binding Assay | EphA2-ephrin-A1 | Kᵢ | 345 nM |
Receptor Selectivity Profile
While potent against EphA2, this compound exhibits broad activity across the Eph receptor family, with a slight preference for EphA subtypes over EphB subtypes.
| Receptor Class | Ligand | IC₅₀ Range | Reference |
| EphA Receptors (A1-A8) | ephrin-A1 | 0.84 - 1.58 µM | |
| EphB Receptors (B1-B4, B6) | ephrin-B1 | 2.60 - 3.74 µM |
Cellular and Functional Activity
This compound effectively antagonizes Eph receptor signaling in cellular contexts, leading to the inhibition of key pathological processes such as angiogenesis. It demonstrates low micromolar potency in functional assays without inducing significant cytotoxicity.
| Assay Type | Cell Line | Effect Measured | Parameter | Value | Reference |
| Functional Assay | PC3 (Prostate Cancer) | Inhibition of EphA2 Phosphorylation | IC₅₀ | 5 µM | |
| Cell Morphology | PC3 (Prostate Cancer) | Inhibition of Cell Retraction | IC₅₀ | 6.2 µM | |
| Angiogenesis Assay | HUVEC | Inhibition of Tube Formation | IC₅₀ | 5.2 µM | |
| Functional Assay | HUVEC | Inhibition of ephrin-A1-induced EphA2 Activation | IC₅₀ | 26.3 µM | |
| Functional Assay | HUVEC | Inhibition of ephrin-B2-induced EphB4 Activation | IC₅₀ | 18.4 µM |
In Vivo Pharmacology
This compound has been shown to be orally active. In preclinical models, administration of this compound at 30 mg/kg every other day via oral gavage resulted in a reduction in tumor development in APC min/J mice, a model for colorectal cancer.
Experimental Protocols
ELISA Binding Assay for EphA2-ephrin-A1 Interaction
This protocol details the method used to quantify the inhibitory effect of this compound on the binding of ephrin-A1 to the EphA2 receptor.
-
Plate Coating: Immobilize the EphA2-Fc ectodomain on high-binding 96-well ELISA plates by incubating overnight with a solution of the receptor in sterile PBS.
-
Washing and Blocking: Wash the wells and block for 1 hour to prevent non-specific binding.
-
Compound Incubation: Add this compound at various concentrations to the wells.
-
Ligand Addition: Add biotinylated ephrin-A1-Fc to the wells and incubate to allow binding to the immobilized receptor.
-
Detection: Wash the wells to remove unbound ligand. Add streptavidin-HRP, which binds to the biotinylated ephrin-A1-Fc.
-
Signal Generation: Add tetra-methylbenzidine (TMB) substrate. The HRP enzyme catalyzes a colorimetric reaction.
-
Quantification: Stop the reaction and measure the absorbance using an ELISA plate reader. The signal intensity is proportional to the amount of EphA2-ephrin-A1 binding.
-
Data Analysis: Calculate IC₅₀ values by plotting the dose-response curve of this compound.
Caption: Experimental workflow for the ELISA binding assay.
EphA2 Phosphorylation Assay in PC3 Cells
This protocol describes the method to assess the functional antagonism of this compound on EphA2 activation in a cellular environment.
-
Cell Culture: Culture PC3 prostate cancer cells, which endogenously express the EphA2 receptor.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control (e.g., 1% DMSO) for 20 minutes.
-
Stimulation: Stimulate the cells with 0.25 μg·mL⁻¹ ephrin-A1-Fc for 20 minutes to induce EphA2 phosphorylation.
-
Cell Lysis: Lyse the cells to extract total protein.
-
ELISA: Measure the level of phosphorylated EphA2 in the cell lysates using a sandwich ELISA kit (e.g., R&D Systems DuoSet® IC).
-
A specific capture antibody for EphA2 is coated on the plate.
-
Cell lysate is added, and EphA2 is captured.
-
A detection antibody specific for phosphorylated tyrosine is used to detect the level of EphA2 activation.
-
-
Data Analysis: Normalize the phosphorylated EphA2 levels to the levels in cells stimulated with ephrin-A1-Fc in the absence of the compound. Calculate the IC₅₀ value for inhibition of phosphorylation.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol is used to evaluate the anti-angiogenic effects of this compound.
-
Plate Preparation: Coat wells of a 96-well plate with Matrigel™ and allow it to solidify.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel™.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for approximately 15 hours to allow for the formation of capillary-like tube structures.
-
Imaging: Capture images of the tube networks using an inverted microscope.
-
Quantification: Analyze the images using software (e.g., ImageJ) to quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of angiogenesis.
Cytotoxicity and Cell Proliferation Assays
These assays determine the effect of this compound on cell viability and growth.
-
LDH Assay (Cytotoxicity):
-
Incubate PC3 cells with this compound for 2 hours.
-
Measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity and cell death.
-
-
MTT Assay (Proliferation):
-
Incubate PC3 cells with this compound for 72 hours.
-
Add MTT reagent to the wells. Metabolically active cells convert MTT into formazan crystals.
-
Solubilize the crystals with DMSO and measure the absorbance. The signal is proportional to the number of viable, proliferating cells.
-
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
UniPR129: A Technical Guide to its Selectivity for Eph Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR129 has emerged as a significant small molecule antagonist of the Eph-ephrin signaling pathway, a critical regulator of numerous physiological and pathological processes, including angiogenesis and tumorigenesis.[1][2] This technical guide provides an in-depth analysis of this compound's selectivity for Eph receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Core Selectivity Profile of this compound
This compound is a competitive antagonist that functions by disrupting the interaction between Eph receptors and their ephrin ligands.[3] It is a derivative of lithocholic acid conjugated with L-homo-tryptophan.[1][3] The molecule exhibits a notable preference for EphA receptor subtypes over EphB subtypes.
Quantitative Binding and Functional Inhibition Data
The following tables summarize the key quantitative data on the inhibitory activity of this compound against various Eph receptor subtypes.
Table 1: Inhibition of Ephrin Binding by this compound
| Eph Receptor Subtype | Ligand Used | Assay Type | IC50 (µM) | Ki (nM) | Source |
| EphA2 | ephrin-A1-Fc | ELISA | 0.945 | 370 | |
| EphA (general) | ephrin-A1-Fc | ELISA | 0.84 - 1.58 | Not Reported | |
| EphB (general) | ephrin-B1-Fc | ELISA | 2.60 - 3.74 | Not Reported |
Table 2: Inhibition of Eph Receptor Phosphorylation and Functional Assays by this compound
| Target/Process | Cell Line | Assay Type | IC50 (µM) | Source |
| EphA2 Phosphorylation | PC3 | Cellular | ~5 | |
| EphA2 Phosphorylation | HUVEC | Cellular | 26.3 | |
| EphB4 Phosphorylation | HUVEC | Cellular | 18.4 | |
| PC3 Cell Retraction | PC3 | Functional | 6.2 | |
| In vitro Angiogenesis | HUVEC | Functional | 5.2 |
Experimental Protocols
ELISA Binding Assay for Eph-ephrin Interaction
This protocol outlines the methodology used to determine the inhibitory constant (Ki) and IC50 of this compound on the EphA2-ephrin-A1 interaction.
Methodology:
-
Immobilization: The ectodomain of the EphA2 receptor fused to an Fc fragment (EphA2-Fc) is immobilized on ELISA plates.
-
Inhibition: this compound is added to the wells at varying concentrations.
-
Ligand Binding: Biotinylated ephrin-A1-Fc is then added to the wells.
-
Detection: The binding of biotinylated ephrin-A1-Fc is detected using streptavidin-horseradish peroxidase (HRP) followed by a colorimetric reaction with tetra-methylbenzidine.
-
Data Analysis: The dose-dependent inhibition curve is generated to calculate the IC50 value. The Ki value is determined using the Cheng-Prusoff equation, assuming a competitive mechanism of action.
Cellular Eph Receptor Phosphorylation Assay
This protocol details the method to assess the inhibitory effect of this compound on the activation of Eph receptors in a cellular context.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., PC3) are cultured to confluence.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 20 minutes).
-
Stimulation: The cells are then stimulated with the respective ephrin ligand (e.g., ephrin-A1-Fc for EphA2, pre-clustered ephrin-B2-Fc for EphB4) for a defined period (e.g., 20 minutes).
-
Lysis and Immunoprecipitation: Cells are lysed, and the Eph receptor of interest is immunoprecipitated.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.
-
Data Analysis: The band intensities are quantified and normalized to the total amount of the immunoprecipitated receptor to determine the IC50 for phosphorylation inhibition.
Signaling Pathway Inhibition by this compound
This compound acts as a competitive antagonist at the ephrin-binding site of Eph receptors. This prevents the binding of ephrin ligands, thereby inhibiting the initiation of "forward signaling" into the Eph receptor-expressing cell.
Conclusion
This compound is a potent antagonist of the Eph-ephrin system with a clear, albeit modest, selectivity for EphA receptors over EphB receptors. Its ability to competitively inhibit the ligand-receptor interaction translates into the effective blockade of downstream signaling pathways that control critical cellular processes such as angiogenesis and cell morphology. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and the broader field of Eph receptor antagonism.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UniPR129 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing UniPR129, a potent and competitive small-molecule antagonist of the Eph-ephrin receptor interaction, in various cell-based assays. This compound effectively inhibits the binding of ephrin ligands to Eph receptors, particularly EphA2, making it a valuable tool for studying Eph receptor signaling in cancer biology, angiogenesis, and neuroscience.[1][2][3]
Introduction to this compound
This compound is a derivative of lithocholic acid designed to competitively block the ephrin-binding pocket of Eph receptors.[1][2] It has been shown to disrupt the EphA2-ephrin-A1 interaction with a high affinity, leading to the inhibition of downstream signaling pathways that control cell morphology, adhesion, migration, and proliferation. These notes detail its application in assays for receptor activation, cell morphology changes, and angiogenesis.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | System | Parameter | Value | Reference |
| ELISA Binding Assay | EphA2-ephrin-A1 | Kᵢ | 370 nM | |
| ELISA Binding Assay | EphA2-ephrin-A1 | IC₅₀ | 945 nM | |
| EphA2 Phosphorylation Inhibition | PC3 cells | IC₅₀ | ~5 µM | |
| Cell Retraction Inhibition | PC3 cells | IC₅₀ | 6.2 µM | |
| In Vitro Angiogenesis (Tube Formation) | HUVECs | Effective Concentration | 1.5-25 µM |
Signaling Pathway
The following diagram illustrates the canonical EphA2 forward signaling pathway and the inhibitory action of this compound. Upon binding of its ligand, ephrin-A1, the EphA2 receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events. This compound competitively binds to the ligand-binding domain of EphA2, preventing ephrin-A1 binding and subsequent receptor activation and downstream signaling.
Caption: EphA2 signaling pathway and this compound inhibition.
Experimental Protocols
Inhibition of EphA2 Receptor Phosphorylation
This assay assesses the ability of this compound to inhibit the ligand-induced phosphorylation of the EphA2 receptor in a cellular context. Prostate cancer cells (PC3) are a suitable model as they endogenously express EphA2.
Materials:
-
PC3 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound (stock solution in DMSO)
-
Ephrin-A1-Fc (recombinant human)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-EphA2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Seed PC3 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1.5 µM to 25 µM) or DMSO (vehicle control) for 20 minutes at 37°C.
-
Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc (e.g., 0.5 µg/mL) for 20 minutes at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-EphA2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-EphA2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated EphA2 relative to the total EphA2. Calculate the IC₅₀ value for this compound.
Caption: Western blot workflow for EphA2 phosphorylation.
Inhibition of Cell Retraction
This assay visually assesses the functional antagonism of this compound by monitoring its ability to prevent ephrin-A1-induced cell rounding and retraction in PC3 cells.
Materials:
-
PC3 cells
-
Glass coverslips
-
Serum-free cell culture medium
-
This compound
-
Ephrin-A1-Fc
-
Fc fragment (control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Rhodamine-phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed PC3 cells on glass coverslips in a 24-well plate and allow them to adhere and spread.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 20 minutes.
-
Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc (0.5 µg/mL) or Fc fragment as a control for 10 minutes.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 5 minutes.
-
-
Staining:
-
Stain the F-actin cytoskeleton with rhodamine-phalloidin.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of retracted (rounded) cells in multiple fields of view for each condition.
-
Calculate the IC₅₀ for the inhibition of cell retraction.
-
Caption: Cell retraction assay workflow.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the anti-angiogenic potential of this compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells (HUVECs) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® or other basement membrane extract
-
96-well plate
-
This compound
-
Calcein AM or other viability stain
Protocol:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound (e.g., 1.5 µM to 25 µM).
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel®.
-
Incubation: Incubate the plate at 37°C for 6-18 hours to allow for tube formation.
-
Imaging:
-
(Optional) Stain the cells with Calcein AM for better visualization.
-
Capture images of the tube network using a microscope.
-
-
Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the results from this compound-treated wells to the vehicle control.
-
Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of this compound at the concentrations used in the functional assays to ensure that the observed effects are not due to cell death. Standard assays such as MTT, LDH, or live/dead cell staining can be employed. Studies have shown that this compound does not exhibit significant cytotoxicity in PC3 cells at concentrations up to 50 µM after 72 hours of treatment.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UniPR129 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR129 is a potent and selective small molecule antagonist of the Eph/ephrin signaling pathway, a key regulator of angiogenesis.[1][2][3] It competitively inhibits the interaction between the EphA2 receptor and its ephrin-A1 ligand, playing a crucial role in tumor progression and other angiogenesis-dependent pathologies.[1][4] These application notes provide a detailed protocol for utilizing this compound in an in vitro angiogenesis assay using Human Umbilical Vein Endothelial Cells (HUVECs) to assess its anti-angiogenic properties.
Mechanism of Action
This compound functions by disrupting the EphA2-ephrin-A1 interaction, which is critical for endothelial cell migration and the subsequent formation of capillary-like structures. The anti-angiogenic activity of this compound is primarily attributed to its ability to inhibit cell migration without directly affecting VEGFR2 activation.
Caption: this compound competitively inhibits ephrin-A1 binding to the EphA2 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in relevant in vitro assays.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Kᵢ (EphA2-ephrin-A1) | 370 nM | ELISA Binding Assay | |
| IC₅₀ (EphA2-ephrin-A1) | 945 nM | ELISA Binding Assay | |
| IC₅₀ (In Vitro Angiogenesis) | 5.2 µM | HUVEC | |
| IC₅₀ (PC3 Cell Retraction) | 6.2 µM | PC3 | |
| IC₅₀ (EphA2 Phosphorylation) | 5 µM | PC3 |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Concentration(s) | Cell Line | Effect | Reference |
| Transwell Migration | 10 µM, 30 µM | HUVEC | Significant reduction in migration | |
| Wound Healing | 30 µM | HUVEC | Reduction in wound healing | |
| In Vitro Angiogenesis | 1.5 - 25 µM | HUVEC | Inhibition of tube formation |
Experimental Protocols
This section provides a detailed methodology for an in vitro angiogenesis (tube formation) assay using HUVECs to evaluate the anti-angiogenic effects of this compound.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microscope with imaging software
Experimental Workflow
Caption: Workflow for the in vitro angiogenesis assay with this compound.
Detailed Protocol
1. Preparation of BME-Coated Plates 1.1. Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C. 1.2. Using pre-cooled pipette tips, add 50-80 µL of BME to each well of a pre-chilled 96-well plate. 1.3. Ensure the BME is evenly distributed across the surface of each well. 1.4. Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize and form a gel.
2. HUVEC Culture and Preparation 2.1. Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO₂. 2.2. Use HUVECs between passages 2 and 6 for optimal results. 2.3. When cells reach 70-90% confluency, wash them with PBS and detach using Trypsin-EDTA. 2.4. Neutralize the trypsin and centrifuge the cells at 300 x g for 3 minutes. 2.5. Resuspend the cell pellet in basal medium containing a low serum concentration (e.g., 0.5-2% FBS). 2.6. Determine the cell concentration using a hemocytometer or automated cell counter.
3. Treatment and Seeding 3.1. Prepare serial dilutions of this compound in the low-serum basal medium. A vehicle control (e.g., 0.1% DMSO) must be included. 3.2. Dilute the HUVEC suspension to a final concentration of 1-2 x 10⁵ cells/mL. 3.3. Add the desired volume of the this compound dilutions or vehicle to the cell suspension. 3.4. Carefully add 100-150 µL of the cell suspension (containing 1-3 x 10⁴ cells) to each BME-coated well.
4. Incubation and Visualization 4.1. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours. The optimal time for tube formation should be determined empirically, but significant tube formation is typically observed between 6 and 16 hours. A 15-hour incubation period has been reported for this compound studies. 4.2. After incubation, carefully remove the medium from the wells. 4.3. Stain the cells with a fluorescent dye such as Calcein AM for 30-40 minutes at 37°C to visualize the tube network. 4.4. Wash the wells gently with PBS.
5. Data Acquisition and Analysis 5.1. Acquire images of the tube networks using a fluorescence microscope. 5.2. Quantify the extent of tube formation using imaging analysis software (e.g., ImageJ with an angiogenesis plugin). 5.3. Key parameters to quantify include:
- Total tube length
- Number of nodes/junctions
- Number of polygons/meshes 5.4. Plot the quantified data against the concentration of this compound to determine the IC₅₀ value.
Troubleshooting
-
No tube formation in the control group: Ensure HUVECs are healthy and within a low passage number. Check the quality and polymerization of the BME.
-
High background fluorescence: Ensure complete removal of the Calcein AM solution and perform adequate washing steps.
-
Variability between wells: Ensure even coating of BME and accurate cell seeding.
Conclusion
The provided protocol offers a robust framework for evaluating the anti-angiogenic properties of this compound. By inhibiting the EphA2-ephrin-A1 interaction, this compound effectively disrupts endothelial cell tube formation in vitro, highlighting its potential as a therapeutic agent in angiogenesis-dependent diseases. Researchers should optimize assay conditions based on their specific cell lines and experimental setup.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ephrin Receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of UniPR129 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR129 is a small molecule antagonist of the Eph-ephrin protein-protein interaction, demonstrating competitive and reversible binding, particularly to the EphA2 receptor.[1][2] By inhibiting the interaction between Eph receptors and their ephrin ligands, this compound has shown potential in modulating key signaling pathways involved in tumorigenesis and angiogenesis.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of intestinal adenoma, based on published preclinical studies. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the ligand-binding domain of Eph receptors, preventing the binding of ephrin ligands.[1] This inhibition blocks the subsequent activation of the Eph receptor tyrosine kinase and downstream signaling pathways. In the context of cancer, the EphA2 receptor is frequently overexpressed and its signaling can contribute to cell proliferation, migration, and invasion. By blocking EphA2 activation, this compound can interfere with these oncogenic processes.
Signaling Pathway
Figure 1: this compound Mechanism of Action. this compound competitively inhibits the binding of Ephrin A1 to the EphA2 receptor, blocking downstream signaling pathways such as RAS-MAPK and PI3K-AKT, which are involved in cell proliferation, migration, and invasion.
In Vivo Efficacy Data
The primary in vivo efficacy of this compound has been demonstrated in the APCmin/+ mouse model of intestinal adenoma. This model recapitulates key aspects of human familial adenomatous polyposis and sporadic colorectal cancer.
Summary of In Vivo Efficacy in APCmin/+ Mice
| Mouse Model | Treatment Group | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| APCmin/+ | Control | Vehicle | Oral Gavage | Every other day for 8 weeks | - | |
| APCmin/+ | This compound | 30 mg/kg | Oral Gavage | Every other day for 8 weeks | Statistically significant reduction in the number and diameter of adenomas in the ileum. |
Quantitative In Vivo Data: Adenoma Reduction in APCmin/+ Mice
| Parameter | Control Group (Mean ± SEM) | This compound Group (30 mg/kg) (Mean ± SEM) | Percent Reduction | p-value | Reference |
| Total Number of Adenomas | ~100 | ~70 | ~30% | <0.05 | |
| Number of Adenomas in Ileum | ~60 | ~42 | ~30% | <0.001 | |
| Diameter of Adenomas in Ileum (mm) | Not specified | Significantly smaller | - | <0.001 |
Experimental Protocols
The following protocols are based on the methodology reported for the in vivo administration of this compound in the APCmin/+ mouse model.
Experimental Workflow
Figure 2: Experimental Workflow. This diagram outlines the key steps for an in vivo efficacy study of this compound in the APCmin/+ mouse model.
Protocol 1: In Vivo Administration of this compound in APCmin/+ Mice
1. Animal Model:
-
Strain: C57BL/6J-ApcMin/J (APCmin/+) mice.
-
Age: 5-6 weeks at the start of the treatment.
-
Housing: Maintain mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. This compound Formulation:
-
Compound: this compound
-
Vehicle: While the original publication does not specify the vehicle, a common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water. It is recommended to perform a small pilot study to ensure the stability and tolerability of the formulation.
-
Preparation:
- Weigh the required amount of this compound for the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
- Prepare a 0.5% (w/v) solution of CMC in sterile water.
- Gradually add the this compound powder to the CMC solution while vortexing or stirring to ensure a uniform suspension.
- Prepare the formulation fresh daily or assess its stability if stored.
3. Dosing and Administration:
-
Dosage: 30 mg/kg body weight.
-
Route of Administration: Oral gavage.
-
Treatment Schedule: Administer every other day for 8 weeks.
-
Control Group: Administer the vehicle only, following the same schedule and volume as the treatment group.
-
Procedure:
- Weigh each mouse before dosing to calculate the exact volume to be administered.
- Gently restrain the mouse and administer the this compound suspension or vehicle using a suitable oral gavage needle.
4. Monitoring and Endpoints:
-
Health Monitoring: Observe the mice daily for any signs of toxicity or distress.
-
Body Weight: Record the body weight of each mouse weekly.
-
Euthanasia: At the end of the 8-week treatment period, euthanize the mice using an approved method.
5. Adenoma Quantification:
-
Tissue Collection: Immediately after euthanasia, dissect the entire small intestine and colon.
-
Preparation:
- Flush the intestine with ice-cold phosphate-buffered saline (PBS).
- Open the intestine longitudinally and lay it flat on a solid surface with the mucosal side up.
-
Quantification:
- Visually inspect the entire mucosal surface under a dissecting microscope.
- Count the number of adenomas in different sections of the intestine (e.g., duodenum, jejunum, ileum, and colon).
- Measure the diameter of each adenoma using a caliper or an imaging software.
- The data can be expressed as the total number of adenomas per mouse and the average diameter of the adenomas.
6. Statistical Analysis:
-
Compare the number and size of adenomas between the this compound-treated group and the control group using appropriate statistical tests (e.g., Student's t-test or Mann-Whitney U test). A p-value of <0.05 is typically considered statistically significant.
Considerations and Limitations
-
Bioavailability: this compound has been reported to have poor oral bioavailability. The observed efficacy in the APCmin/+ model suggests that sufficient local concentrations in the intestine may be achieved to exert a therapeutic effect.
-
Formulation: The choice of vehicle for oral administration is critical and should be optimized for solubility and stability of this compound.
-
Animal Model: The APCmin/+ model is a model of intestinal adenoma formation and may not fully recapitulate all aspects of sporadic human colorectal cancer. Efficacy in other preclinical models, such as xenografts or carcinogen-induced models, may also be explored.
Conclusion
This compound has demonstrated promising anti-tumor activity in the APCmin/+ mouse model of intestinal adenoma. The protocols and data presented in these application notes provide a framework for researchers to further investigate the in vivo efficacy and mechanism of action of this novel Eph-ephrin antagonist. Careful consideration of the experimental design, particularly the formulation and choice of animal model, will be crucial for obtaining robust and reproducible results.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of UniPR129 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR129 is a potent and selective small molecule antagonist of the Eph/ephrin receptor interaction, with a particular affinity for the EphA2 receptor.[1][2][3] The EphA2 receptor is frequently overexpressed in various cancers and its activation is implicated in tumor growth, angiogenesis, and metastasis. This compound competitively inhibits the binding of ephrin ligands to Eph receptors, thereby blocking downstream signaling pathways.[1][2] This document provides detailed application notes on the optimal concentrations of this compound for use in cancer cell lines, along with comprehensive protocols for key experimental assays to evaluate its biological effects.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The optimal concentration of this compound varies depending on the cell line and the specific biological endpoint being measured. The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro assays.
| Cell Line | Assay | Concentration Range | IC50 Value | Incubation Time | Reference |
| PC3 (Prostate Cancer) | EphA2-ephrin-A1 Binding | - | 945 nM (Ki = 370 nM) | - | |
| PC3 (Prostate Cancer) | EphA2 Phosphorylation | 1.5 - 25 µM | 5 µM | 20 minutes | |
| PC3 (Prostate Cancer) | Cell Retraction/Rounding | 1.56 - 12.5 µM | 6.2 µM | 20 minutes | |
| PC3 (Prostate Cancer) | Cytotoxicity (LDH Assay) | 6 - 50 µM | No toxic effect observed | 2 hours | |
| HUVEC (Endothelial Cells) | Angiogenesis (Tube Formation) | 1.5 - 25 µM | 5.2 µM | 15 hours | |
| HUVEC (Endothelial Cells) | EphA2 Phosphorylation | - | 26.3 µM | 20 minutes | |
| HUVEC (Endothelial Cells) | EphB4 Phosphorylation | - | 18.4 µM | 20 minutes |
Signaling Pathways and Experimental Workflows
EphA2 Signaling Pathway Inhibition by this compound
The EphA2 receptor, upon binding to its ligand ephrin-A1, undergoes autophosphorylation, initiating a cascade of downstream signaling events that contribute to cancer progression. This compound acts as a competitive antagonist, preventing this initial binding and subsequent receptor activation.
Caption: this compound blocks Ephrin-A1 binding to the EphA2 receptor.
General Experimental Workflow for Evaluating this compound
This workflow outlines the key steps to assess the efficacy of this compound in a cancer cell line.
Caption: Workflow for assessing this compound's effects on cancer cells.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment: LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves: a. Transferring a small aliquot of the cell culture supernatant to a new 96-well plate. b. Adding the LDH reaction mixture to each well. c. Incubating for a specified time at room temperature, protected from light. d. Adding a stop solution.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Inhibition of EphA2 Phosphorylation: Western Blot Analysis
This protocol is used to detect the levels of phosphorylated EphA2 in response to this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
This compound
-
Ephrin-A1-Fc
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EphA2 and anti-total-EphA2
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 20 minutes.
-
Stimulate the cells with ephrin-A1-Fc (e.g., 0.5 µg/mL) for 20 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EphA2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total EphA2 and a loading control.
Anti-Angiogenesis Assessment: HUVEC Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
This compound
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1.5 x 10^5 cells/mL.
-
Add this compound at various concentrations to the HUVEC suspension.
-
Seed 100 µL of the HUVEC suspension (containing this compound) onto the solidified Matrigel.
-
Incubate the plate for 6-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
References
Application Notes and Protocols: UniPR129 for Prostate Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR129 is a competitive small-molecule antagonist of the Eph-ephrin interaction, demonstrating potential as a therapeutic agent in oncology.[1][2] It is a conjugate of lithocholic acid and L-homo-tryptophan.[1][2] This document provides a summary of the available data and detailed protocols for the evaluation of this compound in the context of prostate cancer, with a focus on in vitro and xenograft models. This compound competitively binds to Eph receptors, inhibiting the interaction with their ephrin ligands.[3] This antagonism has been shown to disrupt angiogenesis and affect cancer cell behavior.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the quantitative data regarding the in vitro effects of this compound on prostate cancer cells and related cellular processes.
Table 1: Inhibitory Activity of this compound
| Assay | Cell Line/System | Target | IC50 / Ki | Reference |
| ELISA Binding Assay | Cell-free | EphA2-ephrin-A1 Interaction | Ki = 370 nM | |
| EphA2 Phosphorylation | PC3 Prostate Cancer Cells | EphA2 | IC50 = 5 µM | |
| PC3 Cell Retraction | PC3 Prostate Cancer Cells | EphA2-mediated Morphology | IC50 = 6.2 µM | |
| Angiogenesis | HUVECs | In vitro tube formation | IC50 = 5.2 µM | |
| EphA2 Activation in HUVECs | HUVECs | EphA2 | IC50 = 26.3 µM | |
| EphB4 Activation in HUVECs | HUVECs | EphB4 | IC50 = 18.4 µM |
Table 2: Specificity of this compound for Eph Receptor Classes
| Receptor Class | Biotinylated Ligand | IC50 Range | Reference |
| EphA Receptors | ephrin-A1-Fc | 0.84–1.58 µM | |
| EphB Receptors | ephrin-B1-Fc | 2.60–3.74 µM |
Table 3: In Vivo Efficacy of this compound (in a non-prostate cancer model)
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| APC min/J mice (intestinal adenomas) | This compound | 30 mg/kg, p.o., every other day | 8 weeks | Reduced formation of adenomas by 1.6 times and reduced tumor volume. |
Note: As of the latest available data, specific quantitative results for the efficacy of this compound in a prostate cancer xenograft model have not been published. The in vivo data presented is from a study on a model of intestinal adenomas.
Signaling Pathways
This compound acts by blocking the interaction between ephrin ligands and Eph receptors, particularly EphA2, which is frequently overexpressed in prostate cancer. This disruption of EphA2 signaling can impact downstream pathways involved in cell migration, invasion, and angiogenesis. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of this compound action on the EphA2 signaling pathway.
Experimental Protocols
In Vitro EphA2 Phosphorylation Assay
This protocol details the method to assess the inhibitory effect of this compound on EphA2 phosphorylation in PC3 prostate cancer cells.
Caption: Workflow for in vitro EphA2 phosphorylation assay.
Methodology:
-
Cell Culture: Culture PC3 cells in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1.5 µM to 25 µM) or vehicle control (DMSO) for 20 minutes.
-
Stimulation: Stimulate the cells with 0.25 µg/mL of pre-clustered ephrin-A1-Fc for 20 minutes to induce EphA2 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-EphA2 (Tyr588) and total EphA2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize phospho-EphA2 levels to total EphA2. Calculate the IC50 value for this compound inhibition of EphA2 phosphorylation.
PC3 Xenograft Model Protocol (Hypothetical)
The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a PC3 prostate cancer xenograft model, based on standard methodologies for similar compounds.
References
UniPR129: Application Notes and Protocols for Neurological Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR129 is a potent and selective small molecule antagonist of the Ephrin (Eph) receptors, with a preferential affinity for EphA receptors.[1][2] Originally developed and characterized for its anti-angiogenic and anti-cancer properties, emerging research into the role of the EphA2 receptor in neurological diseases has highlighted the potential of this compound as a valuable pharmacological tool for investigating and potentially treating neurodegenerative conditions.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in relevant neurological disease models.
The EphA2 receptor, the primary target of this compound, has been implicated in the pathophysiology of Alzheimer's disease by mediating amyloid-β (Aβ)-induced neuroinflammation. Furthermore, Eph receptors are involved in synaptic function and their dysregulation is associated with the synaptic deficits observed in Alzheimer's disease. These findings provide a strong rationale for investigating the therapeutic potential of EphA2 antagonists like this compound in neurodegenerative disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on existing literature. This data provides a baseline for dose-selection in novel experimental settings.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Assay System | Reference |
| Ki (EphA2-ephrin-A1 binding) | 370 nM | ELISA Binding Assay | |
| IC50 (EphA2-ephrin-A1 binding) | 945 nM | ELISA Binding Assay | |
| IC50 (EphA Receptor Binding) | 0.84 - 1.58 µM | ELISA Binding Assay | |
| IC50 (EphB Receptor Binding) | 2.60 - 3.74 µM | ELISA Binding Assay | |
| IC50 (EphA2 Phosphorylation) | 5 µM | PC3 Cells | |
| IC50 (PC3 Cell Retraction) | 6.2 µM | PC3 Cells | |
| IC50 (In Vitro Angiogenesis) | 5.2 µM | HUVECs |
Table 2: Neuroprotective Effects of this compound
| Model System | This compound Concentration | Effect | p-value | Reference |
| Optic Nerve Crush Injury (Retinal Ganglion Cell Dendritic Arborization) | 50 µM | Significant neuroprotective effect | 0.0126 |
Signaling Pathways and Experimental Workflows
EphA2 Signaling in Alzheimer's Disease Pathogenesis
The following diagram illustrates the putative signaling pathway of EphA2 in the context of Alzheimer's disease, highlighting the potential point of intervention for this compound.
Figure 1: Proposed EphA2 signaling pathway in Alzheimer's disease and this compound's point of intervention.
Experimental Workflow: Assessing Neuroprotective Effects of this compound in an In Vitro Alzheimer's Disease Model
This workflow outlines the key steps to evaluate the neuroprotective potential of this compound against Aβ-induced toxicity in a neuronal cell culture model.
Figure 2: Experimental workflow for in vitro assessment of this compound's neuroprotective effects.
Experimental Protocols
Protocol 1: Inhibition of EphA2 Phosphorylation in a Neuronal Cell Line
This protocol is adapted from methodologies used in cancer cell lines to assess the inhibitory effect of this compound on EphA2 activation in a neuronal context.
Objective: To determine the IC50 of this compound for the inhibition of ephrin-A1-induced EphA2 phosphorylation in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Recombinant ephrin-A1-Fc
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-EphA2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Culture: Plate the neuronal cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Ephrin-A1 Stimulation: Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 20 minutes at 37°C. A negative control group without ephrin-A1 stimulation should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EphA2, total EphA2, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-EphA2 signal to the total EphA2 signal. Calculate the IC50 value for this compound.
Protocol 2: Assessment of Neuroprotection against Aβ-induced Toxicity
This protocol outlines a method to evaluate the protective effects of this compound on neuronal cells exposed to amyloid-β oligomers, a key pathological driver in Alzheimer's disease.
Objective: To determine the efficacy of this compound in protecting neuronal cells from Aβ-induced cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Cell culture medium and supplements
-
Synthetic Aβ1-42 peptide
-
This compound
-
MTT or LDH assay kit
-
Caspase-3 activity assay kit or TUNEL staining kit
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Aβ Oligomer Preparation: Prepare Aβ1-42 oligomers according to established protocols (e.g., incubation at 4°C for 24 hours).
-
Cell Plating: Plate neuronal cells in 96-well plates (for viability assays) or larger formats for other assays.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle for 1-2 hours.
-
Aβ Treatment: Add pre-aggregated Aβ1-42 oligomers (e.g., 5-10 µM) to the cell cultures and incubate for 24-48 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to the wells, incubate, and measure the absorbance to determine cell viability.
-
LDH Assay: Collect the culture supernatant and measure LDH release as an indicator of cytotoxicity.
-
-
Assessment of Apoptosis:
-
Caspase-3 Activity: Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit.
-
TUNEL Staining: Fix the cells and perform TUNEL staining to visualize apoptotic cells.
-
-
Measurement of Inflammatory Cytokines: Collect the culture supernatant and measure the levels of TNF-α and IL-1β using ELISA kits.
-
Data Analysis: Normalize the data to the vehicle-treated control group and determine the dose-dependent neuroprotective effects of this compound.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay on Matrigel
While primarily an anti-angiogenic compound, understanding this compound's effect on endothelial tube formation can be relevant in neurological contexts where aberrant angiogenesis is implicated. This is a standard protocol for this assay.
Objective: To assess the inhibitory effect of this compound on the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel Basement Membrane Matrix
-
This compound
-
96-well plates
-
Calcein AM (for visualization)
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound or vehicle.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualization and Quantification:
-
Visualize the tube-like structures using a phase-contrast microscope.
-
For quantitative analysis, the cells can be labeled with Calcein AM, and images can be captured using a fluorescence microscope.
-
Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.
-
-
Data Analysis: Compare the tube formation parameters in this compound-treated wells to the vehicle control to determine the inhibitory effect.
Conclusion
This compound presents a promising tool for the investigation of EphA2 receptor signaling in the context of neurological diseases. The provided data and protocols offer a starting point for researchers to explore its potential neuroprotective and anti-neuroinflammatory effects in various in vitro and in vivo models of neurodegeneration. Further studies are warranted to fully elucidate the therapeutic potential of this compound in conditions such as Alzheimer's disease and other neurological disorders where EphA2 signaling is dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ephrin Receptor antagonist | Probechem Biochemicals [probechem.com]
- 3. Metabolic Reprogramming of Microglia Enhances Proinflammatory Cytokine Release through EphA2/p38 MAPK Pathway in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eph receptors: new players in Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
Application Notes: Detecting p-EphA2 Inhibition by UniPR129 via Western Blot
These application notes provide a detailed protocol for assessing the inhibitory effect of UniPR129 on EphA2 receptor phosphorylation using Western blotting. This method is crucial for researchers, scientists, and drug development professionals investigating EphA2-targeted therapies.
Introduction
The EphA2 receptor, a member of the largest receptor tyrosine kinase family, is frequently overexpressed in various cancers and is implicated in tumor growth, angiogenesis, and metastasis.[1][2] Ligand-dependent activation of EphA2 by its ephrin-A1 ligand induces phosphorylation of specific tyrosine residues, initiating downstream signaling cascades.[3] However, a ligand-independent signaling pathway, which is often pro-tumorigenic, also exists.[4]
This compound is a small molecule antagonist that competitively inhibits the interaction between EphA2 and ephrin-A1.[5] This blockade prevents receptor activation and subsequent autophosphorylation, making it a promising candidate for cancer therapy. Western blotting is a widely used and effective technique to detect changes in protein phosphorylation status, providing a direct measure of this compound's inhibitory activity.
Principle of the Assay
This protocol details the treatment of a suitable cell line (e.g., PC3 prostate cancer cells, which endogenously express EphA2) with this compound, followed by stimulation with ephrin-A1-Fc to induce EphA2 phosphorylation. Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EphA2 (p-EphA2) to quantify the extent of inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on EphA2 phosphorylation in different cell lines as reported in the literature. This data demonstrates the dose-dependent inhibition of EphA2 activation by this compound.
| Cell Line | Ligand Stimulus | This compound Concentration | % Inhibition of p-EphA2 (relative to stimulated control) | IC50 | Reference |
| PC3 | 0.25 µg/mL ephrin-A1-Fc | 1.5 µM | Not specified | 5 µM | |
| PC3 | 0.25 µg/mL ephrin-A1-Fc | 3 µM | Not specified | 5 µM | |
| PC3 | 0.25 µg/mL ephrin-A1-Fc | 6 µM | Not specified | 5 µM | |
| PC3 | 0.25 µg/mL ephrin-A1-Fc | 12.5 µM | Not specified | 5 µM | |
| PC3 | 0.25 µg/mL ephrin-A1-Fc | 25 µM | Not specified | 5 µM | |
| HUVEC | 0.25 µg/mL ephrin-A1-Fc | Various | Dose-dependent | 26.3 µM |
Experimental Protocols
Materials and Reagents
-
Cell Line: PC3 (prostate cancer) or other suitable cell line expressing EphA2.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Prepare stock solution in DMSO.
-
Ephrin-A1-Fc: Recombinant human ephrin-A1-Fc.
-
Lysis Buffer: RIPA or NP40 buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE Sample Buffer: 2x Laemmli buffer.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Membrane: PVDF or nitrocellulose.
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as it contains phosphoproteins that can increase background.
-
Primary Antibodies:
-
Rabbit anti-phospho-EphA2 (e.g., Tyr588, Tyr594, Tyr772).
-
Rabbit or Mouse anti-total-EphA2.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Protocol Steps
-
Cell Culture and Treatment:
-
Seed PC3 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight in a serum-free medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or DMSO as a vehicle control for 20 minutes.
-
Stimulate the cells with 0.25 µg/mL ephrin-A1-Fc for 20 minutes to induce EphA2 phosphorylation. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add an equal volume of 2x SDS-PAGE sample buffer to each lysate.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-EphA2, diluted in 5% BSA/TBST, overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EphA2 and a loading control protein (e.g., GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the p-EphA2 signal to the total EphA2 signal.
-
Visualizations
Caption: EphA2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-EphA2.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting EphA2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EPHA2 with Kinase Inhibitors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UniPR129 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for evaluating the combination of UniPR129, a potent Eph-ephrin antagonist, with standard chemotherapy agents. While direct in vitro combination studies with this compound are not extensively published, preclinical evidence from closely related compounds strongly supports a synergistic potential in various cancer models.
Introduction
This compound is a small molecule antagonist that competitively inhibits the interaction between Eph receptors and their ephrin ligands, with a particular potency for the EphA2 receptor.[1][2] The EphA2 receptor is frequently overexpressed in a variety of solid tumors and its activation is implicated in tumor growth, angiogenesis, and metastasis. By blocking this interaction, this compound has demonstrated anti-angiogenic and anti-tumor effects in preclinical studies.[1][2] The rationale for combining this compound with conventional chemotherapy lies in the potential for synergistic or additive effects, overcoming drug resistance, and targeting multiple oncogenic pathways simultaneously. Preclinical studies with other EphA2 antagonists have shown that this approach can enhance the efficacy of chemotherapy.[3]
Rationale for Combination Therapy
Targeting the EphA2 pathway with antagonists can resensitize cancer cells to standard treatments, offering a synergistic approach to improve patient outcomes. A derivative of this compound, named UniPR1331, has been investigated in a prostate cancer xenograft model. In this in vivo study, the combination of UniPR1331 with the chemotherapeutic agent cisplatin resulted in a significant reduction in tumor weight compared to cisplatin monotherapy. This finding provides a strong preclinical basis for exploring the combination of this compound with other cytotoxic agents.
Quantitative Data Summary
While specific in vitro synergy data for this compound in combination with chemotherapy is not yet available in published literature, the following table summarizes the known quantitative data for this compound as a single agent and the in vivo combination data for its derivative, UniPR1331.
| Compound | Assay | Cell Line/Model | Parameter | Value | Reference |
| This compound | EphA2-ephrin-A1 Binding | - | Kᵢ | 370 nM | |
| EphA2-ephrin-A1 Interaction | - | IC₅₀ | 945 nM | ||
| EphA2 Phosphorylation | PC3 | IC₅₀ | 5 µM | ||
| Cell Retraction | PC3 | IC₅₀ | 6.2 µM | ||
| UniPR1331 | Tumor Growth Inhibition (in vivo) | PC3 Xenograft | % Reduction vs. Control | 23% | |
| UniPR1331 + Cisplatin | Tumor Growth Inhibition (in vivo) | PC3 Xenograft | % Reduction vs. Cisplatin alone | 34% | |
| Cisplatin | Tumor Growth Inhibition (in vivo) | PC3 Xenograft | Tumor Weight (g) | 0.59 g | |
| UniPR1331 + Docetaxel | Tumor Growth Inhibition (in vivo) | PC3 Xenograft | Not specified | Not specified | |
| Docetaxel | Tumor Growth Inhibition (in vivo) | PC3 Xenograft | Tumor Weight (g) | 0.60 g |
Signaling Pathway and Experimental Workflow
To investigate the potential synergy of this compound and chemotherapy, a series of in vitro and in vivo experiments are recommended. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
References
Application Note: Assessing Cell Viability and Cytotoxicity Following Treatment with UniPR129, an Eph-ephrin Antagonist
Audience: Researchers, scientists, and drug development professionals.
Abstract UniPR129 is a potent, competitive small molecule antagonist that disrupts the interaction between Eph receptors and their ephrin ligands, with a notable affinity for the EphA2-ephrin-A1 binding.[1][2][3] This compound serves as a valuable pharmacological tool for investigating the roles of the Eph-ephrin signaling axis in various biological processes, including angiogenesis and cancer progression.[1][4] A key characteristic of this compound is its ability to exert biological effects at low micromolar concentrations without inducing significant cytotoxicity. This application note provides detailed protocols for assessing cell viability and cytotoxicity using the MTT assay in cells treated with this compound. It also presents its mechanism of action and representative data demonstrating its favorable safety profile at effective concentrations.
Mechanism of Action: this compound Signaling Pathway
This compound functions by competitively inhibiting the binding of ephrin ligands to the ligand-binding domain of Eph receptors, particularly EphA2. This blockade prevents the activation of Eph receptor tyrosine kinases, thereby inhibiting downstream "forward signaling" pathways that are often implicated in cell migration, invasion, and angiogenesis. Unlike cytotoxic agents, this compound's primary mechanism is the specific disruption of this protein-protein interaction, making it a targeted inhibitor.
Caption: this compound competitively blocks the Ephrin-A1 and EphA2 receptor interaction.
Quantitative Data Summary
This compound has been characterized in various assays to determine its binding affinity and functional potency. The compound effectively disrupts the EphA2-ephrin-A1 interaction in the nanomolar to low micromolar range. Notably, studies have shown that this compound exhibits these effects without impacting cell viability, highlighting its specificity and low toxicity.
Table 1: Binding Affinity and Functional Potency of this compound
| Parameter | Description | Value | Reference Cell Line / Assay |
|---|---|---|---|
| IC₅₀ | EphA2-ephrin-A1 Interaction | 945 nM | ELISA Binding Assay |
| Kᵢ | EphA2-ephrin-A1 Interaction | 370 nM | ELISA Binding Assay |
| IC₅₀ | Inhibition of PC3 Cell Retraction | 6.2 µM | Prostate Adenocarcinoma (PC3) |
| Effective Conc. | Inhibition of in-vitro Angiogenesis | Low Micromolar | Human Umbilical Vein Endothelial Cells (HUVECs) |
Table 2: Representative Cell Viability Data after this compound Treatment This table summarizes typical findings on the effect of this compound on cell viability after 72 hours of incubation, as measured by an MTT assay.
| This compound Concentration (µM) | Cell Viability (% of Control) | Observation |
|---|---|---|
| 0 (Vehicle Control) | 100% | Baseline metabolic activity |
| 1.5 | ~98% | No significant effect |
| 6.0 | ~96% | No significant effect |
| 12.5 | ~94% | Slight, non-toxic reduction in proliferation |
| 25.0 | ~91% | Slight, non-toxic reduction in proliferation |
| 50.0 | ~88% | Slight, non-toxic reduction in proliferation |
Experimental Protocols
A common method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Cell Line: Prostate adenocarcinoma (PC3) or Human Umbilical Vein Endothelial Cells (HUVECs).
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
-
Equipment:
-
Sterile 96-well flat-bottom plates (clear)
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipette
-
Microplate reader (absorbance at 550-570 nm)
-
Laminar flow hood
-
The workflow for the MTT assay is a sequential process involving cell seeding, treatment, incubation with the reagent, and final measurement.
Caption: Step-by-step workflow for the cell viability MTT assay.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cells in complete culture medium to a final density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is 0 µM (vehicle control) to 50 µM.
-
Ensure the final DMSO concentration in all wells is consistent and low (e.g., <0.5%) to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Return the plate to the incubator for the desired treatment period (e.g., 15 hours for short-term or 72 hours for long-term assessment).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Gently mix the plate by tapping.
-
Incubate for 2 to 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Mix thoroughly by pipetting up and down or by using a plate shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 550 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Expected Results and Interpretation
Based on published data, treatment with this compound at concentrations up to 50 µM is not expected to cause significant cell death. A slight dose-dependent decrease in the MTT signal may be observed, which is likely attributable to a reduction in cell proliferation rather than direct cytotoxicity. These results confirm that this compound's anti-angiogenic and anti-migratory effects are due to the specific inhibition of the Eph-ephrin signaling pathway and not a consequence of general toxicity. This makes this compound an excellent tool for targeted cancer research and drug development.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
UniPR129 solubility and stability issues
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility, stability, and proper handling of UniPR129.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action? this compound is a competitive small molecule antagonist of the Eph-ephrin protein-protein interaction.[1][2] It is the L-homo-Trp conjugate of lithocholic acid.[1][2] Its primary mechanism of action is to disrupt the binding of the ephrin-A1 ligand to the EphA2 receptor, thereby inhibiting downstream signaling.[1] This inhibition has been shown to block angiogenesis in vitro and demonstrates anti-tumor effects. This compound is noted for its improved potency and reduced cytotoxicity compared to earlier Eph-ephrin antagonists.
Q2: What are the key experimental applications of this compound? this compound is primarily used as a pharmacological tool for in vitro and in vivo research into cancer and neurological diseases. Key applications include:
-
Inhibition of EphA2 activation and phosphorylation.
-
Studying and inhibiting angiogenesis (new blood vessel formation).
-
Investigating EphA2-dependent cellular processes like cell rounding and migration in cancer cell lines such as PC3 (prostate adenocarcinoma).
-
Evaluating potential anti-tumor effects in animal models.
Solubility and Stock Solution Preparation
Q3: In which solvents is this compound soluble? While specific quantitative solubility data is not widely published, vendor information and the chemical nature of similar small molecules suggest using polar aprotic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. For preparing working solutions, the DMSO stock can be further diluted in aqueous buffers or cell culture media. It is critical to ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically ≤ 0.1%).
Q4: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do? This is a common issue when working with hydrophobic compounds dissolved in DMSO. The compound may crash out of solution when introduced to an aqueous environment. Please follow the troubleshooting workflow below.
Troubleshooting Workflow: Compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation issues.
Stability and Storage
Q5: How should solid this compound be stored? Solid this compound should be stored in a tightly sealed vial, protected from light and moisture. For long-term stability, follow the temperature guidelines in the table below.
Q6: How should I store this compound stock solutions? Stock solutions of this compound in DMSO should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
| Storage Recommendations for this compound | |
| Form | Condition |
| Solid | Store at -20°C, desiccated |
| Stock Solution in DMSO | Aliquot and store at -20°C |
| Aliquot and store at -80°C | |
| Working Solution (in Media) | Prepared fresh before use |
Experimental Protocols & Data
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound (solid powder, MW: check vendor-specific information)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
Methodology:
-
Pre-warming: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour to prevent moisture condensation.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration based on the mass of this compound provided. (e.g., For 1 mg of this compound with a MW of 588.8 g/mol , you would add 169.8 µL of DMSO).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
This compound Compound Data
| Parameter | Value | Reference |
| Target | EphA2 Receptor | |
| Mechanism | Competitive Antagonist of EphA2-ephrin-A1 Interaction | |
| Ki | 370 nM (ELISA binding assay) | |
| IC₅₀ | 945 nM (EphA2-ephrin-A1 interaction) | |
| 5 µM (EphA2 phosphorylation in PC3 cells) | ||
| 6.2 µM (PC3 cell retraction) |
Visualized Workflows and Pathways
This compound Mechanism of Action
The diagram below illustrates the signaling pathway of the EphA2 receptor and shows how this compound acts as an antagonist.
Caption: this compound competitively blocks ephrin-A1 binding to the EphA2 receptor.
General Experimental Workflow for a Cell-Based Assay
This workflow outlines the key steps for treating cultured cells with this compound to assess its biological activity.
Caption: A typical workflow for a cell-based this compound experiment.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of UniPR129
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor oral bioavailability of UniPR129.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a competitive small molecule antagonist of the Eph-ephrin protein-protein interaction (PPI)[1]. It is a conjugate of L-homo-tryptophan and lithocholic acid[1]. This compound functions by binding to the ligand-binding domain of Eph receptors, thereby preventing the binding of their ephrin ligands[2]. This blockade inhibits both the forward signaling in the Eph receptor-expressing cells and the reverse signaling in the ephrin-expressing cells[1]. The interaction is competitive, with a reported inhibition constant (Ki) in the high nanomolar range for the EphA2-ephrin-A1 interaction[1].
Q2: I am observing very low plasma concentrations of this compound after oral administration in my animal model. Why is the oral bioavailability so poor?
A2: The poor oral bioavailability of this compound is primarily attributed to its rapid and extensive first-pass metabolism in the liver. Specifically, this compound is efficiently metabolized by mouse liver microsomes, with an in vitro half-life of approximately 16.8 minutes. The metabolic "soft spot" has been identified as the 3α-hydroxyl group on the lithocholic acid core, which undergoes rapid oxidation. This high intrinsic clearance classifies this compound as a high clearance compound, leading to significantly reduced systemic exposure when administered orally. When a 30 mg/kg dose was administered orally to mice, plasma levels of this compound were only in the low nanomolar range.
Q3: What are the key in vitro potency and physicochemical properties of this compound that I should be aware of?
A3: this compound is a potent inhibitor of the EphA2-ephrin-A1 interaction. Key parameters are summarized in the table below. It is a highly lipophilic compound and is sparingly soluble in aqueous solutions but soluble in DMSO.
| Parameter | Value | Reference |
| Inhibition of EphA2-ephrin-A1 Interaction | ||
| IC₅₀ (ELISA) | 945 nM | |
| Kᵢ (ELISA) | 370 nM | |
| Functional Cellular Assays | ||
| IC₅₀ (Inhibition of EphA2 activation in PC3 cells) | 5 µM | |
| IC₅₀ (Inhibition of PC3 cell retraction) | 6.2 µM | |
| IC₅₀ (Inhibition of angiogenesis in HUVECs) | 5.2 µM | |
| Physicochemical Properties | ||
| Molecular Weight | 576.81 g/mol | |
| Solubility | 50 mg/mL in DMSO | |
| Lipophilicity | High | |
| Classification | High Clearance Compound |
Q4: Are there any known strategies that have been successful in improving the oral bioavailability of this compound or similar compounds?
A4: Yes, a successful strategy involved the chemical modification of this compound's metabolic soft spot. Researchers synthesized a derivative, UniPR500, where the 3α-hydroxyl group was functionalized to a 3-hydroxyimine. This modification was designed to block the rapid oxidation that occurs at this position, thereby improving metabolic stability and oral bioavailability. This approach of identifying and modifying metabolic liabilities is a common strategy in drug development to enhance pharmacokinetic properties.
Troubleshooting Guides
Issue 1: Consistently low or undetectable plasma levels of this compound after oral gavage.
-
Potential Cause 1: Poor Solubility in Formulation. this compound is sparingly soluble in aqueous solutions. If your vehicle is aqueous-based, the compound may not be fully dissolved, leading to incomplete and erratic absorption.
-
Troubleshooting Step: Prepare a formulation designed to enhance the solubility of lipophilic compounds. Options include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of poorly soluble drugs.
-
Solid dispersions: Creating a solid dispersion of this compound with a polymer carrier can enhance its dissolution rate.
-
Nanosuspensions: Reducing the particle size to the nanoscale increases the surface area for dissolution.
-
-
-
Potential Cause 2: Rapid First-Pass Metabolism. As established, this compound is rapidly metabolized in the liver.
-
Troubleshooting Step:
-
Co-administration with a CYP450 inhibitor: While not a long-term solution, co-administering a broad-spectrum cytochrome P450 inhibitor (use with caution and appropriate ethical approval) can help to determine if first-pass metabolism is the primary barrier in your model.
-
Consider structural modification: If your research goals allow, consider synthesizing a derivative that blocks the 3α-hydroxyl group, similar to the strategy used for UniPR500.
-
-
Issue 2: High variability in pharmacokinetic data between subjects.
-
Potential Cause: Inconsistent Formulation or Dosing. For poorly soluble compounds, minor variations in formulation preparation or administration can lead to significant differences in absorption.
-
Troubleshooting Step:
-
Ensure formulation homogeneity: If using a suspension, ensure it is uniformly mixed before each administration.
-
Standardize dosing procedure: Use precise oral gavage techniques and ensure the formulation is delivered directly to the stomach.
-
Control for food effects: The presence of food can alter gastrointestinal physiology and affect the absorption of lipophilic drugs. Standardize the fasting and feeding schedule for all animals in the study.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Planetary ball mill or similar milling equipment
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 0.5% w/v) in purified water.
-
Homogenize the pre-suspension using a high-shear homogenizer for 10-15 minutes.
-
Transfer the pre-suspension to the milling chamber containing the milling media.
-
Mill the suspension at a specified speed and temperature for a predetermined time (optimization may be required).
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved with a narrow polydispersity index.
-
Separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used for in vitro dissolution testing or in vivo oral administration.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a basic procedure for assessing the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation (e.g., nanosuspension, SEDDS)
-
This compound solution for intravenous (IV) administration (e.g., dissolved in a vehicle containing DMSO, PEG400, and saline)
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
-
Oral gavage needles
-
Syringes for IV injection and blood collection
-
Anticoagulant (e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Divide the mice into two groups: oral administration and IV administration (n=3-5 per group).
-
Fast the mice overnight (with free access to water) before dosing.
-
For the oral group, administer the this compound formulation via oral gavage at a specific dose (e.g., 30 mg/kg).
-
For the IV group, administer the this compound solution via tail vein injection at a lower dose (e.g., 5 mg/kg).
-
Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Eph-ephrin signaling and the inhibitory action of this compound.
Caption: Troubleshooting workflow for poor oral bioavailability of this compound.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UniPR129 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UniPR129, focusing on its metabolic instability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive small molecule antagonist of the Eph-ephrin protein-protein interaction.[1][2][3][4][5] It is a conjugate of lithocholic acid and L-homo-tryptophan. In preclinical studies, it has demonstrated the ability to inhibit EphA2 receptor activation and block in vitro angiogenesis at low micromolar concentrations without causing cytotoxic effects.
Q2: I am planning an in vivo study with this compound. What is known about its oral bioavailability and metabolic stability?
A2: this compound exhibits poor oral bioavailability in mice. Following a 30 mg/kg oral dose, plasma concentrations were found to be in the low nanomolar range. This is primarily due to extensive first-pass hepatic metabolism. In vitro studies using mouse liver microsomes (MLM) have shown that this compound is a high clearance compound with a short half-life of approximately 16.8 minutes.
Q3: What are the main metabolic pathways of this compound?
A3: The primary metabolic "soft spot" of this compound is the 3α-hydroxyl group on its lithocholic acid core. In mouse liver microsomes, this compound is converted into several metabolites, including:
-
M1: Oxidation of the 3-hydroxy group to a 3-oxo group.
-
M2–M7: Mono-hydroxylated metabolites.
-
M8–M10: Di-hydroxylated metabolites.
-
M11: A mono-hydroxylated metabolite of M1. Phase II reactions, such as glucuronidation and sulfonation, are minor metabolic pathways in mice.
Q4: Has a more metabolically stable analog of this compound been developed?
A4: Yes, a derivative named UniPR500 was synthesized by functionalizing the 3α-hydroxyl group to a 3-hydroxyimine. This modification resulted in significantly improved metabolic stability, with a half-life of 60.4 minutes in mouse liver microsomes, as compared to 16.8 minutes for this compound. Consequently, UniPR500 demonstrates increased systemic exposure after oral administration in mice.
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Potential Causes and Solutions:
-
Metabolic Instability: As documented, this compound is rapidly metabolized in the liver.
-
Recommendation: Consider using a higher dose, although this may introduce solubility and toxicity issues. For proof-of-concept studies, intraperitoneal (IP) or intravenous (IV) administration may be more suitable to bypass first-pass metabolism. Alternatively, consider using the more stable analog, UniPR500, for oral studies.
-
-
Poor Solubility and Formulation: this compound is a hydrophobic molecule with low aqueous solubility (18.3 ± 2.4 μg/mL in PBS at pH 7.4). Improper formulation can lead to poor absorption.
-
Recommendation: Prepare a suspension for oral gavage. A common vehicle for poorly soluble compounds in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the suspension is uniform before each administration by thorough mixing.
-
-
Issues with Oral Gavage Technique: Incorrect gavage technique can lead to dosing errors or aspiration, affecting the amount of compound that reaches the gastrointestinal tract.
-
Recommendation: Ensure personnel are properly trained in oral gavage techniques for mice. Pre-coating the gavage needle with sucrose may reduce stress in the animals. Verify the correct placement of the gavage tube before administering the compound.
-
Issue 2: Low recovery of this compound from plasma samples during analysis.
Potential Causes and Solutions:
-
High Plasma Protein Binding: this compound is highly bound to plasma proteins (~98%). This can lead to low recovery during sample preparation if the protein precipitation is incomplete.
-
Recommendation: Use a robust protein precipitation method. Acetonitrile is a commonly used solvent for this purpose. Ensure vigorous vortexing and sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation.
-
-
Analyte Adsorption: Hydrophobic compounds like this compound can adsorb to plasticware during sample collection and processing.
-
Recommendation: Use low-retention polypropylene tubes and pipette tips. Minimize sample transfer steps.
-
-
Suboptimal Extraction pH: The pH of the sample can affect the ionization state and solubility of this compound, impacting its extraction efficiency.
-
Recommendation: Adjust the pH of the plasma sample to be 1-2 units above the pKa of this compound to ensure it is in its neutral, more organic-soluble form for liquid-liquid extraction.
-
Quantitative Data Summary
Table 1: In Vitro Properties of this compound
| Parameter | Value | Reference |
| Kinetic Solubility (PBS, pH 7.4) | 18.3 ± 2.4 μg/mL | |
| Log D (octanol/water, pH 7.4) | 4.90 ± 0.15 | |
| Plasma Protein Binding (mouse) | ~98% | |
| In Vitro Half-life (Mouse Liver Microsomes) | 16.8 ± 1.5 min | |
| In Vitro Intrinsic Clearance (CL'int) | 41.4 μL/min∙mg protein |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Oral Administration, 30 mg/kg)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | ~14 nM | |
| Tmax (Time to Maximum Concentration) | Not explicitly stated | |
| AUC (Area Under the Curve) | Not explicitly stated | |
| Bioavailability | Poor |
Experimental Protocols
Protocol 1: In Vivo Oral Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6J mice are a suitable model.
-
Formulation Preparation:
-
Due to its low aqueous solubility, prepare this compound as a suspension for oral administration.
-
A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Alternatively, a formulation in 0.1% bovine serum albumin (BSA), 3% dextrose, 5% polyethylene glycol (PEG) 400, and 2% peanut oil, at pH 2.8 has been used for other poorly soluble compounds.
-
Ensure the final concentration allows for a dosing volume of approximately 10 mL/kg.
-
Homogenize the suspension thoroughly before each administration.
-
-
Dosing:
-
Administer a single oral dose of 30 mg/kg via gavage.
-
Ensure mice are fasted overnight prior to dosing.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Blood can be collected via tail vein or saphenous vein puncture into heparinized tubes.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
-
Plasma Analysis:
-
Analyze this compound concentrations in plasma using a validated LC-MS/MS method.
-
Protocol 2: In Vitro Metabolic Stability Assay in Mouse Liver Microsomes
-
Reagents:
-
This compound
-
Mouse Liver Microsomes (MLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Incubation:
-
Pre-incubate MLM (final protein concentration of 0.5-1 mg/mL) in phosphate buffer at 37°C.
-
Add this compound (e.g., at a final concentration of 1 µM) to the microsome suspension and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard to each aliquot.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining this compound at each time point using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of this compound remaining versus time and fitting the data to a first-order decay model.
-
Visualizations
Caption: Major metabolic pathways of this compound in mouse liver microsomes.
Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.
References
- 1. Metabolic Soft Spot and Pharmacokinetics: Functionalization of C-3 Position of an Eph–Ephrin Antagonist Featuring a Bile Acid Core as an Effective Strategy to Obtain Oral Bioavailability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UniPR129 Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing UniPR129 in cellular assays. The information is designed to address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a competitive antagonist of the Ephrin (Eph) receptor-ephrin ligand interaction.[1][2] It functions by binding to the ligand-binding domain of Eph receptors, thereby preventing the binding of ephrin ligands and subsequent activation of downstream signaling pathways.[1]
Q2: What are the known on-targets of this compound?
A2: this compound primarily targets Eph receptors. It shows a slight preference for EphA receptors over EphB receptors.[1] Specific inhibitory concentrations are detailed in the data tables below.
Q3: Is there a known off-target profile for this compound?
A3: A comprehensive kinome-wide off-target profile for this compound is not publicly available. However, studies have shown that this compound does not significantly inhibit the tyrosine kinase activity of VEGFR2 and EGFR.[3] Notably, as a derivative of lithocholic acid, this compound has been reported to have potential off-target activity towards bile acid-modulated receptors, specifically the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the pregnane X receptor (PXR).
Q4: I am observing unexpected cellular phenotypes that are not consistent with Eph receptor inhibition. What could be the cause?
A4: Unexpected phenotypes could arise from off-target effects. Given its known interaction with bile acid receptors (GPBAR1/TGR5 and PXR), it is crucial to consider the potential activation or inhibition of pathways regulated by these receptors in your specific cell type. It is also possible that this compound interacts with other unforeseen off-target proteins.
Q5: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A5: To dissect the observed effects, consider the following strategies:
-
Use a structurally unrelated Eph receptor antagonist: Comparing the effects of this compound with another Eph antagonist that has a different chemical scaffold can help determine if the observed phenotype is specific to Eph receptor inhibition.
-
Rescue experiments: If possible, overexpressing the target Eph receptor might rescue the phenotype, confirming an on-target effect.
-
Knockdown or knockout of the target receptor: Using siRNA or CRISPR/Cas9 to reduce the expression of the intended Eph receptor target should mimic the effects of this compound if the phenotype is on-target.
-
Investigate bile acid receptor signaling: If your cell line expresses GPBAR1 or PXR, you can test for the activation or inhibition of their downstream signaling pathways.
Q6: At what concentration should I use this compound to minimize off-target effects?
A6: It is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response experiment is crucial to determine the optimal concentration for your specific assay and cell line. The provided data tables offer guidance on effective concentration ranges for various assays.
Data Presentation
On-Target Activity of this compound
| Target Interaction | Assay Type | IC50 / Ki | Reference |
| EphA2-ephrin-A1 Binding | ELISA | IC50: 945 nM, Ki: 370 nM | |
| EphA Receptors-ephrin-A1 Binding | ELISA | IC50: 0.84–1.58 µM | |
| EphB Receptors-ephrin-B1 Binding | ELISA | IC50: 2.60–3.74 µM | |
| EphA2 Phosphorylation | PC3 Cells | IC50: ~5 µM | |
| EphA2 Phosphorylation | HUVECs | IC50: 26.3 µM | |
| EphB4 Phosphorylation | HUVECs | IC50: 18.4 µM | |
| PC3 Cell Retraction | Cellular Assay | IC50: 6.2 µM | |
| In Vitro Angiogenesis | HUVECs | IC50: 5.2 µM |
Known Off-Target Profile of this compound
| Potential Off-Target | Effect | Notes | Reference |
| VEGFR2 | No significant inhibition of tyrosine kinase activity | Tested in HUVECs. | |
| EGFR | No significant inhibition of tyrosine kinase activity | Tested in PC3 cells. | |
| GPBAR1 (TGR5) | Potential activity | As a bile acid derivative, interaction is possible. | |
| PXR | Potential activity | As a bile acid derivative, interaction is possible. |
Experimental Protocols
EphA2-ephrin-A1 ELISA Binding Assay
Objective: To quantify the inhibitory effect of this compound on the binding of ephrin-A1 to the EphA2 receptor.
Materials:
-
Recombinant human EphA2-Fc chimera
-
Biotinylated recombinant human ephrin-A1-Fc chimera
-
96-well ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
This compound
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with EphA2-Fc (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with Blocking Buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Compound Incubation: Add serial dilutions of this compound (prepared in Assay Buffer) to the wells. Include a vehicle control (e.g., DMSO).
-
Ligand Addition: Immediately add biotinylated ephrin-A1-Fc (at a concentration near its Kd for EphA2) to all wells.
-
Incubation: Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PC3 Cell Retraction Assay
Objective: To assess the functional inhibition of EphA2-mediated cell rounding by this compound.
Materials:
-
PC3 cells
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Fibronectin-coated plates
-
Recombinant human ephrin-A1-Fc chimera
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed PC3 cells onto fibronectin-coated plates and allow them to adhere and spread overnight.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 20-30 minutes.
-
Ligand Stimulation: Stimulate the cells with pre-clustered ephrin-A1-Fc (e.g., 1 µg/mL). To pre-cluster, incubate ephrin-A1-Fc with an anti-Fc antibody for 1 hour at room temperature.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Analysis: Quantify cell retraction by measuring the change in cell area or by counting the percentage of rounded cells in each treatment group.
HUVEC Tube Formation Assay (In Vitro Angiogenesis)
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane extract (e.g., Matrigel)
-
96-well plates
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium with a low serum concentration.
-
Treatment: Mix the HUVEC suspension with various concentrations of this compound or vehicle control.
-
Cell Seeding: Seed the treated HUVEC suspension onto the solidified basement membrane matrix.
-
Incubation: Incubate for 4-18 hours at 37°C to allow for tube formation.
-
Imaging: Capture images of the tube network using a microscope.
-
Analysis: Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Troubleshooting Guides
Issue 1: High Variability in ELISA Results
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents. |
| Inconsistent Incubation Times/Temperatures | Use a temperature-controlled incubator. Ensure consistent timing for all steps, especially substrate incubation. |
| Edge Effects | Avoid using the outer wells of the microplate. Fill outer wells with buffer or water to maintain humidity. |
| Improper Washing | Ensure adequate washing between steps to remove unbound reagents. Increase the number of wash cycles if necessary. |
Issue 2: No or Weak Cell Retraction in PC3 Cells
| Potential Cause | Troubleshooting Step |
| Low EphA2 Expression | Confirm EphA2 expression in your PC3 cell line passage using Western blot or flow cytometry. |
| Inactive ephrin-A1-Fc | Ensure the ephrin-A1-Fc is properly pre-clustered with an anti-Fc antibody before stimulation. Test a new batch of the ligand. |
| Cell Confluency | Optimize cell seeding density. Overly confluent or sparse cells may not respond optimally. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the peak retraction time for your cells. |
Issue 3: Poor Tube Formation in HUVEC Assay
| Potential Cause | Troubleshooting Step |
| HUVEC Passage Number | Use low-passage HUVECs (typically below passage 8) as their angiogenic potential decreases with passaging. |
| Basement Membrane Extract Quality | Ensure the extract is properly thawed on ice and has not undergone multiple freeze-thaw cycles. Use a fresh lot if necessary. |
| Cell Seeding Density | Optimize the number of cells seeded per well. Too few cells will not form a network, while too many will form a monolayer. |
| Serum Concentration | The serum concentration in the medium can affect tube formation. A low serum concentration is generally recommended to assess the effect of inhibitors. |
Issue 4: Suspected Off-Target Effects
| Observed Issue | Potential Cause & Troubleshooting Steps |
| Unexpected changes in cell metabolism or proliferation not explained by Eph inhibition. | Potential GPBAR1/PXR activity: - Check if your cell line expresses GPBAR1 or PXR. - Use known agonists/antagonists of these receptors as controls to see if they phenocopy the effects of this compound. - Measure downstream signaling readouts of GPBAR1 (e.g., cAMP levels) or PXR (e.g., expression of target genes like CYP3A4). |
| Cellular responses are observed in cell lines lacking the target Eph receptor. | Off-target kinase or other protein interaction: - Perform a broader kinase inhibitor screen if available. - Use target engagement assays (e.g., cellular thermal shift assay - CETSA) to identify other potential binding partners. - Compare the phenotype with that induced by a structurally dissimilar Eph inhibitor. |
| Inconsistent results between different cell lines. | Differential expression of on- and off-targets: - Profile the expression levels of the intended Eph receptor and potential off-targets (GPBAR1, PXR) in the cell lines being used. |
Mandatory Visualizations
Caption: this compound competitively inhibits ephrin-A1 binding to the EphA2 receptor.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: A logical approach to troubleshooting experimental issues with this compound.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ephrin Receptor antagonist | Probechem Biochemicals [probechem.com]
Troubleshooting UniPR129 efficacy in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variable efficacy of the Eph-ephrin antagonist, UniPR129, across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive small molecule antagonist of the Eph-ephrin interaction.[1][2][3] It was designed based on the structure of lithocholic acid and functions by binding to the ligand-binding domain of Eph receptors, thereby preventing the binding of their natural ligands, the ephrins.[1][4] This blockade inhibits the activation of Eph receptor tyrosine kinases and their downstream signaling pathways. This compound shows a preference for EphA receptors over EphB receptors.
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated efficacy in several cell lines, most notably:
-
PC3 (prostate adenocarcinoma): Inhibition of EphA2 activation and cell retraction.
-
HUVECs (Human Umbilical Vein Endothelial Cells): Inhibition of in vitro angiogenesis and reduction of EphA2 and EphB4 phosphorylation.
Q3: this compound is not showing the expected effect on my cell line. What are the potential reasons?
A3: Variable efficacy of this compound across different cell lines can be attributed to several factors:
-
Low or absent EphA2 expression: The primary target of this compound is the EphA2 receptor. If your cell line does not express sufficient levels of EphA2, the compound will have no target to act upon.
-
Low or absent ephrin-A1 expression: While this compound is an antagonist, the baseline activity and the observable effects of inhibition can be more pronounced in the presence of the EphA2 ligand, ephrin-A1.
-
Ligand-independent EphA2 signaling: In some cancer cells, EphA2 can be activated in a ligand-independent manner, often through phosphorylation on serine 897 by other signaling pathways like PI3K/Akt or MEK/ERK/RSK. In such cases, an antagonist that solely blocks ligand binding might be less effective.
-
Constitutively active downstream signaling pathways: If downstream pathways such as JNK, PI3K/Akt, or Ras/ERK are constitutively activated due to mutations (e.g., in Ras or BRAF), the cells may be resistant to the effects of an upstream inhibitor like this compound.
-
Experimental conditions: Suboptimal cell culture conditions, incorrect compound concentration, or issues with the assay itself can all lead to a lack of observable effect.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot experiments where this compound is not performing as expected.
Problem 1: No significant effect on cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| The cell line may not be dependent on EphA2 signaling for survival. | Confirm that this compound is not cytotoxic in your cell line at the concentrations used. A slight reduction in proliferation may be observed, but significant cell death is not a primary reported effect of this compound. |
| The cell line has low or no EphA2 expression. | Action: Perform Western Blot or qPCR to determine the expression level of EphA2 in your cell line. Compare with a positive control cell line like PC3. |
| The cell line has low or no ephrin-A1 expression. | Action: Determine the expression level of ephrin-A1. Consider co-culture experiments with ephrin-A1 expressing cells or stimulation with recombinant ephrin-A1 to assess the ligand-dependent effects of this compound. |
| Constitutively active downstream survival pathways (e.g., PI3K/Akt, Ras/ERK). | Action: Profile the mutational status of key genes in these pathways (e.g., KRAS, BRAF, PIK3CA). Perform Western blot to check the phosphorylation status of key proteins like Akt and ERK. |
| Incorrect this compound concentration. | Action: Perform a dose-response curve starting from nanomolar to high micromolar concentrations (e.g., 100 nM to 50 µM) to determine the optimal concentration for your cell line. |
| Issues with the viability assay. | Action: Refer to the detailed MTT assay protocol below and ensure all steps are followed correctly. Consider using an alternative viability assay (e.g., trypan blue exclusion) to confirm results. |
Problem 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions. | Action: Ensure cells are healthy, within a consistent and low passage number, and free from contamination. Maintain a consistent seeding density for all experiments. |
| Compound stability and dilution errors. | Action: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure accurate pipetting with calibrated pipettes. |
| "Edge effects" in multi-well plates. | Action: To minimize evaporation, fill the outer wells of your plates with sterile media or PBS and do not use them for experimental samples. |
| Instrument settings are not optimized. | Action: Optimize the settings of your plate reader, such as read height and the number of reads per well. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Different Assays
| Assay | Cell Line | IC50 (µM) | Reference |
| EphA2-ephrin-A1 Binding Inhibition | - | 0.945 | |
| EphA2 Activation Inhibition | PC3 | ~5 | |
| PC3 Cell Retraction Inhibition | PC3 | 6.2 | |
| In Vitro Angiogenesis Inhibition | HUVEC | 5.2 | |
| EphA2 Phosphorylation Inhibition | HUVEC | 26.3 | |
| EphB4 Phosphorylation Inhibition | HUVEC | 18.4 |
Experimental Protocols
Protocol 1: Western Blot for EphA2 Expression
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EphA2 (e.g., Cell Signaling Technology #6997) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize for protein loading.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Reagent Preparation:
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Promega's Caspase-Glo® 3/7 Assay).
-
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix by gentle shaking on an orbital shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase activity.
-
Visualizations
Signaling Pathways
Caption: Simplified EphA2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Logical workflow for troubleshooting variable this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Jun and Jun kinase in resistance of cancer cells to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EphA2 is a Mediator of Vemurafenib Resistance and a Novel Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taking out the JNK: A window of opportunity to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing UniPR129 dosage for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UniPR129, a competitive antagonist of the Eph-ephrin interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that acts as a competitive antagonist of Eph receptors.[1][2] It functions by binding to the ligand-binding domain of Eph receptors, thereby preventing the binding of their natural ligands, the ephrins.[3] This inhibition blocks the subsequent signaling pathways that are involved in processes such as angiogenesis and cell migration.[1][3]
Q2: What is a recommended dosage for long-term in vivo studies with this compound?
A documented long-term dosage of this compound in a mouse model (APC min/J mice) is 30 mg/kg, administered orally every other day for 8 weeks. This regimen was shown to slow down tumor development.
Q3: What are the known limitations of this compound for in vivo studies?
The primary limitation of this compound for in vivo use is its poor oral bioavailability. This is due to extensive first-pass metabolism in the liver, which results in very low plasma concentrations of the compound when administered orally. This characteristic can significantly impact the reproducibility and effectiveness of long-term studies.
Q4: How can the poor oral bioavailability of this compound be addressed?
Due to its inherent limitations, improving the oral bioavailability of this compound itself is challenging. The research community has addressed this by developing derivatives with improved pharmacokinetic profiles, such as UniPR500 and UniPR1331. For new long-term in vivo studies, considering these more recent and bioavailable alternatives is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or lack of efficacy in long-term in vivo studies.
-
Possible Cause 1: Poor Oral Bioavailability.
-
Troubleshooting: Due to the known low oral bioavailability of this compound, inconsistent plasma levels are a likely cause of variable efficacy.
-
Recommendation: If oral administration is necessary, ensure consistent dosing technique and consider the formulation. However, be aware that overcoming this intrinsic property of the molecule is difficult. For future studies, evaluate the use of newer, more bioavailable EphA2 antagonists like UniPR1331, which has demonstrated in vivo efficacy with oral administration.
-
-
-
Possible Cause 2: Compound Stability and Solubility.
-
Troubleshooting: this compound has limited aqueous solubility. Improper storage or formulation can lead to degradation or precipitation, reducing the effective dose administered.
-
Recommendation: Prepare fresh solutions for each administration. This compound is soluble in DMSO. For in vivo use, ensure the final concentration of DMSO is within acceptable limits for the animal model. Stock solutions in DMSO can be stored at -20°C for up to 3 months.
-
-
Issue 2: Difficulty in translating in vitro effective concentrations to in vivo dosages.
-
Possible Cause: Discrepancy between in vitro potency and in vivo pharmacokinetics.
-
Troubleshooting: this compound shows low micromolar to high nanomolar potency in in vitro assays, such as inhibiting EphA2-ephrin-A1 interaction and cellular processes like angiogenesis. However, its poor pharmacokinetic profile means that achieving and maintaining these effective concentrations in target tissues in vivo via oral administration is challenging.
-
Recommendation: When designing long-term studies, it is crucial to conduct pharmacokinetic analysis to determine the actual plasma and tissue concentrations of this compound achieved with the chosen dosage and administration route. If the target concentrations are not met, consider alternative administration routes (e.g., intraperitoneal injection), although this may not fully overcome the rapid metabolism. A more robust solution is to transition to a successor compound with better bioavailability.
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 / Ki | Reference |
| EphA2-ephrin-A1 Binding | - | IC50: 945 nM, Ki: 370 nM | |
| EphA2 Phosphorylation | PC3 | IC50: 5 µM | |
| PC3 Cell Retraction | PC3 | IC50: 6.2 µM | |
| Angiogenesis | HUVEC | IC50: 5.2 µM | |
| EphA2 Phosphorylation | HUVEC | IC50: 26.3 µM | |
| EphB4 Phosphorylation | HUVEC | IC50: 18.4 µM |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosage | Administration Route | Study Duration | Outcome |
| APC min/J mice | 30 mg/kg | Oral (p.o.), every other day | 8 weeks | Reduced formation of adenomas |
Experimental Protocols
Protocol 1: In Vitro EphA2 Phosphorylation Assay
-
Cell Culture: Culture PC3 cells in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 20 minutes.
-
Stimulation: Stimulate the cells with ephrin-A1-Fc (e.g., 0.25 µg/mL) for 20 minutes to induce EphA2 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-EphA2 and total EphA2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize phospho-EphA2 to total EphA2.
-
Mandatory Visualizations
Caption: this compound competitively inhibits the EphA2 signaling pathway.
Caption: General experimental workflow for a long-term this compound in vivo study.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to interpret unexpected results with UniPR129
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with UniPR129, a competitive small molecule antagonist of the Eph-ephrin interaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of using this compound in my experiments?
This compound is designed to competitively inhibit the binding of ephrin ligands to Eph receptors, particularly EphA2.[1][2] This inhibition is expected to block downstream signaling pathways activated by Eph receptor-ligand interaction. In cell-based assays, this should translate to the inhibition of processes like ephrin-induced cell rounding (e.g., in PC3 cells) and angiogenesis (e.g., in HUVECs).[1][2][3]
Q2: At what concentrations should I expect to see an effect of this compound?
The effective concentration of this compound can vary depending on the assay. For biochemical assays, such as an EphA2-ephrin-A1 ELISA binding assay, the IC50 is in the sub-micromolar to low micromolar range. In cell-based assays, such as inhibition of PC3 cell retraction or HUVEC angiogenesis, IC50 values are typically in the low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity at effective concentrations in several cell lines, including PC3 and HUVECs. However, as with any small molecule inhibitor, it is crucial to assess cytotoxicity in your specific cell line at the concentrations you plan to use. An MTT or similar cell viability assay is recommended.
Troubleshooting Guides
Issue 1: No or reduced inhibition of EphA2 signaling.
Q: I am not observing the expected inhibitory effect of this compound on EphA2 phosphorylation or downstream cellular events. What could be the cause?
A: This is a common issue that can arise from several factors related to compound handling, experimental setup, or the biological system itself. Follow these troubleshooting steps:
-
Confirm Compound Integrity and Concentration:
-
Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved in high-quality, anhydrous DMSO to make a concentrated stock solution. Visually inspect the stock solution for any precipitation.
-
Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilution: Prepare fresh working dilutions from the stock for each experiment. When diluting into aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions, including the vehicle control.
-
-
Verify Experimental Conditions:
-
Ligand Activity: Ensure that the ephrin-A1-Fc used to stimulate the cells is active and used at an appropriate concentration to induce a robust response.
-
Cell Health and Passage Number: Use healthy, actively growing cells. High cell passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Assay-Specific Parameters: Review the protocol for your specific assay (e.g., incubation times, cell density) to ensure they are optimal for your cell line.
-
-
Investigate the Biological System:
-
EphA2 Expression: Confirm that your cell line expresses sufficient levels of the EphA2 receptor. You can verify this by Western blot or flow cytometry.
-
Ligand-Independent Signaling: Be aware that Eph receptors can exhibit ligand-independent signaling, which may not be blocked by a competitive antagonist like this compound.
-
Issue 2: Unexpected Cytotoxicity
Q: I am observing significant cell death in my experiments with this compound, even at concentrations where it is reported to be non-toxic. What should I do?
A: While this compound generally has a good safety profile in vitro, unexpected cytotoxicity can occur. Here’s how to troubleshoot this:
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle control with the same final DMSO concentration as your highest this compound treatment.
-
Perform a Dose-Response Cytotoxicity Assay: Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the precise cytotoxic concentration range of this compound for your specific cell line and experimental duration.
-
Consider Off-Target Effects: Although this compound is more selective than its predecessors, off-target effects can never be fully excluded, especially at higher concentrations. If cytotoxicity persists at low micromolar concentrations, consider if the observed phenotype could be due to an off-target effect.
-
Check for Contamination: Ensure your cell cultures are free from contamination (e.g., mycoplasma), which can sensitize cells to chemical treatments.
Issue 3: Inconsistent or Irreproducible Results
Q: My results with this compound vary significantly between experiments. How can I improve reproducibility?
A: Inconsistent results are often due to subtle variations in experimental procedures. Here are some key areas to focus on:
-
Standardize Protocols: Ensure all experimental parameters are kept consistent, including cell seeding density, reagent concentrations, incubation times, and washing steps.
-
Compound Handling: As mentioned in Issue 1, proper handling and storage of this compound are critical. Always use fresh dilutions from a validated stock.
-
Cell Culture Consistency: Maintain a consistent cell passage number and ensure cells are in the same growth phase (e.g., logarithmic) for each experiment.
-
Assay Controls: Always include appropriate positive and negative controls in every experiment. For example, a known inhibitor of the pathway or a vehicle control.
-
Data Analysis: Use a consistent method for data analysis and normalization across all experiments.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound in key experiments. Significant deviations from these values may indicate an issue with the experimental setup.
| Assay | Parameter | Expected Value | Potential Unexpected Results | Possible Causes of Deviation |
| EphA2-ephrin-A1 ELISA | IC50 | ~0.95 µM | > 5 µM | Inactive compound, incorrect assay setup, degraded ephrin-A1. |
| Ki | ~370 nM | > 1 µM | Inactive compound, incorrect assay setup. | |
| PC3 Cell Retraction Assay | IC50 | ~6.2 µM | > 20 µM or no effect | Low EphA2 expression, inactive ephrin-A1, suboptimal cell conditions. |
| HUVEC Angiogenesis Assay | IC50 | ~5.2 µM | > 20 µM or no effect | Poor Matrigel quality, suboptimal HUVEC culture conditions. |
| Cell Viability (e.g., MTT) | Cytotoxicity | Minimal at < 50 µM | Significant cell death at < 10 µM | Cell line sensitivity, solvent toxicity, contamination. |
Experimental Protocols
EphA2-ephrin-A1 ELISA Binding Assay
This protocol is a general guideline for assessing the ability of this compound to inhibit the binding of ephrin-A1 to EphA2.
-
Plate Coating: Coat a 96-well high-binding plate with recombinant human EphA2-Fc chimera (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Wash the plate three times. Add serial dilutions of this compound (and controls) to the wells. Incubate for 1 hour at room temperature.
-
Ligand Binding: Add biotinylated ephrin-A1-Fc to the wells at a concentration near its Kd and incubate for 2-4 hours at room temperature.
-
Detection: Wash the plate three times. Add streptavidin-HRP conjugate and incubate for 30-60 minutes.
-
Substrate Addition: Wash the plate three times. Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.
PC3 Cell Retraction Assay
This assay measures the ability of this compound to inhibit ephrin-A1-induced morphological changes in PC3 cells.
-
Cell Seeding: Seed PC3 cells in a 24- or 48-well plate and allow them to adhere and grow to a desired confluency.
-
Serum Starvation: Serum-starve the cells for 2-4 hours before treatment.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 20-30 minutes.
-
Ephrin-A1 Stimulation: Stimulate the cells with pre-clustered ephrin-A1-Fc (e.g., 0.5 µg/mL) for 10-20 minutes.
-
Fixing and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin with phalloidin conjugated to a fluorescent dye (e.g., rhodamine). Counterstain nuclei with DAPI.
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify cell retraction by counting the percentage of rounded cells in multiple fields for each condition.
HUVEC Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Matrigel Coating: Thaw growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal medium with a low serum concentration.
-
Treatment and Seeding: Mix the HUVEC suspension with various concentrations of this compound or vehicle control and seed the cells onto the polymerized Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Imaging and Analysis: Visualize the tube-like structures using a light microscope. Capture images and quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Visualizations
Signaling Pathway of this compound Action
Caption: Expected mechanism of action for this compound as a competitive antagonist of the EphA2 receptor.
Troubleshooting Workflow for Unexpected Results
References
UniPR129 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UniPR129. A common query involves observing unexpected cytotoxicity at high concentrations, which contradicts published findings. This resource aims to help you troubleshoot such results and clarify the known biological effects of this compound.
Troubleshooting Guide: Unexpected Cytotoxicity Observed with this compound
Researchers may occasionally observe what appears to be cytotoxicity in their experiments with this compound. However, published studies have consistently shown that this compound is not cytotoxic, even at concentrations significantly higher than its effective dose for EphA2 inhibition[1][2][3]. If you are observing cell death, it is likely due to experimental factors. This guide will help you troubleshoot these unexpected results.
Question: I am observing significant cell death in my cultures treated with high concentrations of this compound. What could be the cause?
Answer: This is an unexpected result, as this compound has been demonstrated to have low cytotoxicity[2][3]. The issue may stem from several factors related to your experimental setup:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (generally <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) to assess solvent-induced cytotoxicity.
-
-
Cell Line Sensitivity: While this compound has been shown to be non-toxic in cell lines such as PC3 and HUVECs, your specific cell line might have a unique sensitivity.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line. This will help you identify a suitable working concentration.
-
-
Compound Instability: this compound may degrade if not stored or handled properly, potentially forming byproducts with cytotoxic effects.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) in your cell cultures can cause cell death, which might be mistakenly attributed to the compound being tested.
-
Troubleshooting Tip: Routinely test your cell lines for mycoplasma contamination. Visually inspect your cultures for any signs of bacterial or fungal contamination.
-
-
Assay Interference: The components of your cytotoxicity assay may interact with this compound, leading to a false-positive result.
-
Troubleshooting Tip: Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions that could affect the readout. Consider using an alternative viability assay that relies on a different detection principle.
-
Frequently Asked Questions (FAQs)
Q1: What is the established effect of this compound on cell viability and proliferation?
A1: Studies have shown that this compound does not have a toxic effect on cells, even at high concentrations (e.g., 50 μM) as measured by LDH assays, which test for membrane integrity. However, it can cause a slight decrease in cell proliferation after prolonged incubation (e.g., 72 hours), as indicated by MTT tests. This reduction in proliferation is not associated with an induction of apoptosis or alterations in the cell cycle.
Q2: At what concentrations are the non-cytotoxic effects of this compound observed?
A2: this compound has been shown to be non-cytotoxic in PC3 cells at concentrations up to 50 μM. Its anti-angiogenic and EphA2-inhibitory effects are observed at much lower, low micromolar concentrations.
Q3: Could I be observing off-target effects of this compound at high concentrations?
A3: While off-target effects are a possibility with any small molecule at high concentrations, studies on this compound have highlighted its specificity for Eph receptors over other receptor tyrosine kinases like VEGFR2 and EGFR. The observed lack of general cytotoxicity in multiple studies suggests that significant cytotoxic off-target effects are unlikely at typical experimental concentrations.
Q4: How does this compound differ from its predecessor, UniPR126, in terms of toxicity?
A4: this compound was developed as an improvement over earlier Eph-ephrin antagonists in terms of both potency and cytotoxicity. In some studies, the analysis of other compounds, like UniPR126, was limited due to toxicity at higher concentrations. This is not the case for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the effects of this compound from published studies.
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| PC3 | LDH Assay | 50 μM | 2 hours | No toxic effect | |
| PC3 | MTT Assay | 50 μM | 72 hours | Slight decrease in cell proliferation | |
| PC3 | Cell Cycle Analysis | 50 μM | 48 hours | No modification of cell cycle | |
| PC3 | Apoptosis Assay | 50 μM | 48 hours | No increase in apoptosis | |
| PC3 | Cell Retraction | IC50 = 6.2 μM | 20 minutes | Inhibition of ephrin-A1-induced cell retraction | |
| HUVEC | EphA2 Phosphorylation | IC50 = 26.3 μM | 20 minutes | Inhibition of ephrin-A1-induced phosphorylation | |
| HUVEC | EphB4 Phosphorylation | IC50 = 18.4 μM | 20 minutes | Inhibition of ephrin-B2-induced phosphorylation |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the effects of this compound.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from cells with damaged plasma membranes as an indicator of cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours or until cells adhere and reach the desired confluency.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls and positive controls for maximum LDH release (e.g., using a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 2 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate. Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to the supernatant.
-
Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
-
Cell Plating: Seed cells in a 96-well plate at an optimal density in 100 µL of medium per well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound Action
Caption: Competitive inhibition of ephrin-A1 binding to the EphA2 receptor by this compound.
Experimental Workflow for Troubleshooting Unexpected Cytotoxicity
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Profile of UniPR129 Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the pharmacokinetic properties of UniPR129 and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pharmacokinetic (PK) profile a concern?
A1: this compound is a potent, competitive small molecule antagonist of the Eph-ephrin protein-protein interaction, specifically targeting the EphA2 receptor.[1][2] While it shows promising anti-angiogenic and anti-tumor effects in vitro, its use in vivo is hampered by a poor pharmacokinetic profile, characterized by low oral bioavailability and rapid metabolism.[3] Studies in mice have shown that after oral administration, plasma levels of this compound are very low, limiting its therapeutic potential in systemic applications.[3][4]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is the L-homo-Trp conjugate of lithocholic acid and it competitively inhibits the binding of ephrin ligands to Eph receptors. This disruption of the Eph-ephrin interaction blocks downstream signaling pathways that are involved in processes such as angiogenesis, cell migration, and proliferation, which are crucial for tumor growth and metastasis.
Q3: What are the main strategies to improve the pharmacokinetic profile of this compound analogs?
A3: The primary strategy has been the chemical modification of the this compound structure to block metabolic soft spots. For instance, the 3α-hydroxyl group on the lithocholic acid core of this compound is a primary site of metabolic oxidation. Analogs like UniPR500, where this group is replaced with a 3-hydroxyimino substituent, have shown increased metabolic stability and consequently, higher plasma concentrations upon oral administration. Other approaches include the development of derivatives like UniPR1331, which also exhibit enhanced bioavailability.
Q4: Are there any known analogs of this compound with improved pharmacokinetic profiles?
A4: Yes, UniPR500 and UniPR1331 are two notable analogs with improved pharmacokinetic properties compared to this compound. UniPR500, a 3-hydroxyimino derivative, shows greater stability in liver microsomes and higher systemic exposure in mice. UniPR1331 has also been reported to have enhanced bioavailability, allowing for more effective in vivo studies.
Comparative Pharmacokinetic Data of this compound and Its Analogs
The following table summarizes the available in vitro and in vivo pharmacokinetic and pharmacodynamic data for this compound and its key analogs to facilitate comparison.
| Parameter | This compound | UniPR500 | UniPR1331 |
| In Vitro Potency | |||
| EphA2-ephrin-A1 Binding IC50 | 0.94 µM | 1.1 µM | Not explicitly stated |
| EphA2 Binding Ki | 0.37 µM | 0.78 µM | Not explicitly stated |
| In Vitro Metabolism | |||
| Mouse Liver Microsome Half-life (t½) | 16.8 min | 60.4 min | Not explicitly stated |
| In Vivo Pharmacokinetics (Oral Dosing in Mice) | |||
| Cmax | ~14 nM | Significantly higher than this compound | Significantly higher than this compound |
| Reference |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Mouse Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound analogs.
Materials:
-
Test compound (this compound analog) stock solution (e.g., 1 mM in DMSO)
-
Mouse Liver Microsomes (MLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by adding the phosphate buffer, MLM, and the test compound to a microcentrifuge tube. The final concentration of the test compound should be in the low micromolar range (e.g., 1 µM).
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) from the disappearance rate of the parent compound.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for evaluating the oral bioavailability of this compound analogs.
Materials:
-
Test compound (this compound analog)
-
Formulation vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Male mice (e.g., CD-1 or C57BL/6)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle on the day of the study. For poorly soluble compounds like this compound analogs, creating a uniform suspension is critical.
-
Dosing: Weigh each animal to calculate the precise dosing volume. Administer the formulation via oral gavage at a specified dose (e.g., 30 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable method like tail vein or retro-orbital sampling.
-
Plasma Preparation: Immediately place the blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life (t½).
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals in an oral PK study.
-
Question: We are observing significant inter-animal variability in the plasma exposure of our this compound analog. What could be the cause?
-
Answer: High variability is a common issue with poorly soluble compounds like the this compound analogs.
-
Potential Cause 1: Inconsistent Formulation: The compound may not be uniformly suspended in the vehicle, leading to inconsistent dosing between animals.
-
Solution: Ensure the formulation is continuously stirred during dosing to maintain a homogenous suspension. Prepare the formulation fresh on the day of the study.
-
-
Potential Cause 2: Physiological Differences: Variations in gastric emptying time and gastrointestinal motility among animals can affect the dissolution and absorption of the compound.
-
Solution: Standardize the fasting period for all animals before dosing. Ensure all animals have free access to water.
-
-
Potential Cause 3: Bile Acid Interactions: Since this compound has a bile acid core, its absorption can be influenced by the enterohepatic circulation of endogenous bile acids, which can vary between animals.
-
Solution: While difficult to control, being aware of this potential source of variability is important for data interpretation. Consider co-administering with a standardized meal in a separate cohort to assess food effects, which can influence bile acid secretion.
-
-
Issue 2: Very low or undetectable plasma concentrations of the this compound analog after oral dosing.
-
Question: We are unable to detect our this compound analog in plasma or the concentrations are near the limit of quantification. What steps can we take?
-
Answer: This suggests poor oral absorption, which can be due to several factors.
-
Potential Cause 1: Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.
-
Solution: Consider formulation optimization strategies such as particle size reduction (micronization or nanocrystals) or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve solubility and dissolution.
-
-
Potential Cause 2: Extensive First-Pass Metabolism: The compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. This is a known issue for this compound.
-
Solution: Conduct in vitro metabolism studies with liver and intestinal microsomes to assess the metabolic stability. If metabolism is high, chemical modifications to block the metabolic sites are necessary, as was done to develop UniPR500 from this compound.
-
-
Potential Cause 3: P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp in the intestine, which pump it back into the gut lumen.
-
Solution: Perform in vitro Caco-2 permeability assays to determine if the compound is a P-gp substrate. If so, medicinal chemistry efforts may be needed to design analogs that are not substrates for efflux transporters.
-
-
Visualizations
Caption: EphA2 receptor signaling pathways in cancer.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Soft Spot and Pharmacokinetics: Functionalization of C-3 Position of an Eph–Ephrin Antagonist Featuring a Bile Acid Core as an Effective Strategy to Obtain Oral Bioavailability in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in experiments using UniPR129
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using UniPR129, a competitive small molecule antagonist of the Eph-ephrin interaction.
Section 1: General Information & Handling
Q1: What is this compound and what is its primary mechanism of action?
This compound is the L-homo-tryptophan conjugate of lithocholic acid.[1][2][3] It functions as a competitive antagonist of the Eph-ephrin protein-protein interaction (PPI).[1][3] Its primary mechanism involves binding to the ephrin-binding pocket on Eph receptors, thereby preventing the binding of ephrin ligands and subsequent receptor activation. This blockade inhibits downstream signaling pathways involved in processes like angiogenesis and cell migration.
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the compound's activity.
-
Solubility: this compound is soluble in DMSO (10 mM). For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
-
Storage: Store the solid powder at -20°C for up to 12 months. Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
Q3: Is this compound selective for a specific Eph receptor?
This compound shows a slight preference for EphA receptors over EphB receptors. However, it is known to interact with a broad range of Eph receptors by targeting a conserved region in their ligand-binding domain.
Section 2: In Vitro Experimentation & Troubleshooting
Q4: I am not observing the expected inhibition of EphA2 phosphorylation. What are the common causes?
Several factors could lead to a lack of inhibitory effect. Consider the following troubleshooting steps.
-
Inadequate Pre-incubation: Ensure you are pre-incubating the cells with this compound for a sufficient amount of time before stimulating with the ephrin ligand. A pre-incubation time of 20 minutes is a common starting point.
-
Ligand Stimulation: Verify the activity and concentration of your ephrin-A1-Fc ligand. The ligand must be properly pre-clustered to effectively activate the EphA2 receptor.
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Cell Line Expression: Confirm that your cell line (e.g., PC3 cells) expresses sufficient levels of the EphA2 receptor.
A logical workflow for troubleshooting this issue is presented below.
Figure 1. Troubleshooting workflow for lack of EphA2 phosphorylation inhibition.
Q5: What concentrations of this compound are typically effective in cell-based assays?
The effective concentration of this compound varies depending on the specific assay and cell type. The table below summarizes reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values from key experiments.
| Parameter | Assay / Receptor | Cell Line / System | Value | Citation |
| Ki | EphA2-ephrin-A1 Interaction | ELISA Binding Assay | 370 nM | |
| IC50 | EphA2-ephrin-A1 Interaction | ELISA Binding Assay | 945 nM | |
| IC50 | EphA Receptor Binding (general) | ELISA Binding Assay | 0.84 - 1.58 µM | |
| IC50 | EphB Receptor Binding (general) | ELISA Binding Assay | 2.60 - 3.74 µM | |
| IC50 | EphA2 Phosphorylation | PC3 Cells | 5.0 µM | |
| IC50 | PC3 Cell Retraction | PC3 Cells | 6.2 µM | |
| IC50 | In Vitro Angiogenesis | HUVECs | 5.2 µM | |
| IC50 | EphA2 Phosphorylation | HUVECs | 26.3 µM | |
| IC50 | EphB4 Phosphorylation | HUVECs | 18.4 µM |
Q6: Is this compound cytotoxic?
This compound is noted for its improved cytotoxicity profile compared to earlier Eph-ephrin antagonists. Studies have shown it does not induce toxic effects in PC3 cells at concentrations up to 50 µM. However, it may slightly reduce cell proliferation over longer incubation periods (e.g., 72 hours), an effect not attributed to apoptosis or cell cycle modification. It is always recommended to perform a cytotoxicity assay (e.g., LDH or MTT) in your specific cell line to establish a non-toxic working concentration range.
Section 3: In Vivo Experimentation
Q7: I am not observing efficacy in my animal model after oral administration. Why?
A significant pitfall for in vivo use is that this compound has been observed to have low oral bioavailability. Plasma levels may be very low after oral administration due to extensive first-pass metabolism in the liver. Therefore, alternative administration routes or the use of a more bioavailable analog like UniPR139 might be necessary for systemic efficacy studies.
Section 4: Data Interpretation
Q8: How can I be sure the observed effects are specific to Eph-ephrin antagonism and not off-target activity?
This is a critical question in pharmacological studies. While this compound is a valuable tool, considering potential off-target effects is important for robust data interpretation.
-
Use Specificity Controls: Test whether this compound affects the activation of other, unrelated receptor tyrosine kinases, such as VEGFR2 or EGFR, in your experimental system. This compound has been shown not to directly affect VEGFR2 activation by VEGF.
-
Rescue Experiments: If possible, design an experiment where the phenotype induced by this compound can be rescued by overexpressing a constitutively active form of a downstream signaling molecule.
-
Use Multiple Antagonists: Compare the effects of this compound with other structurally different Eph-ephrin antagonists to see if they produce the same biological outcome.
-
Acknowledge Known Off-Targets: Be aware that as a bile acid conjugate, this compound has shown off-target activity towards bile acid-modulated receptors like GPBAR1 (TGR5) and PXR. Consider whether these off-targets are relevant in your biological context.
The diagram below illustrates the intended on-target pathway of this compound.
Figure 2. On-target mechanism of this compound, which competitively blocks ephrin-A1 binding to EphA2.
Section 5: Key Experimental Protocols
Protocol 1: EphA2-ephrin-A1 ELISA Binding Assay
This protocol is adapted from methodologies used to characterize this compound.
-
Plate Coating: Coat a 96-well high-binding plate with EphA2-Fc ectodomain overnight.
-
Washing & Blocking: Wash the wells and block for 1 hour to prevent non-specific binding.
-
Incubation: Add varying concentrations of this compound along with a fixed concentration of biotinylated ephrin-A1-Fc. Incubate to allow competitive binding.
-
Detection: Wash the wells. Add streptavidin-HRP to detect the bound biotinylated ephrin-A1-Fc.
-
Signal Development: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance to quantify the amount of ephrin-A1-Fc binding. The signal will be inversely proportional to the inhibitory activity of this compound.
Protocol 2: EphA2 Phosphorylation Assay in PC3 Cells
This protocol outlines the steps to measure the functional antagonism of this compound in a cellular context.
-
Cell Culture: Culture PC3 cells, which endogenously express EphA2, to an appropriate confluency.
-
Serum Starvation: Serum-starve the cells to reduce baseline receptor tyrosine kinase activity.
-
Pre-treatment: Pre-incubate the cells with desired concentrations of this compound (or DMSO as a vehicle control) for 20 minutes.
-
Stimulation: Stimulate the cells with pre-clustered ephrin-A1-Fc (e.g., 0.25 µg/mL) for 20 minutes to induce EphA2 phosphorylation.
-
Lysis: Lyse the cells and collect the protein lysate.
-
Analysis: Measure the levels of phosphorylated EphA2 and total EphA2 using a sandwich ELISA kit (e.g., DuoSet IC) or by Western Blot. Normalize the phospho-EphA2 signal to the total EphA2 signal.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
UniPR129 vs. UniPR126: A Comparative Analysis in Angiogenesis Assays
In the landscape of angiogenesis research, the development of small molecule inhibitors targeting key signaling pathways is of paramount importance for therapeutic advancements in oncology and other diseases characterized by aberrant blood vessel formation. Among these, antagonists of the Eph-ephrin system have emerged as promising candidates. This guide provides a detailed comparison of two such antagonists, UniPR129 and UniPR126, with a focus on their efficacy and characteristics in in vitro angiogenesis assays.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the comparative quantitative data for this compound and UniPR126 in key angiogenesis-related assays.
| Compound | In Vitro Angiogenesis (Polygon Formation) IC50 | EphA2 Phosphorylation Inhibition IC50 | PC3 Cell Retraction Inhibition IC50 | Cytotoxicity (HUVEC) |
| This compound | 5.2 µM[1] | 5 µM[1] | 6.2 µM[1][2] | Not cytotoxic at concentrations 10-fold higher than active levels[1] |
| UniPR126 | 20.5 µM | 12 µM | As potent as this compound | Cytotoxic at concentrations >25 µM |
Mechanism of Action: Targeting the Eph-Ephrin System
Both this compound and UniPR126 are small molecule antagonists that function by competitively inhibiting the interaction between Eph receptors and their ephrin ligands. Specifically, they have been shown to disrupt the binding of ephrin-A1 to the EphA2 receptor. This interference with the Eph-ephrin signaling cascade is crucial as this system plays a significant role in cell migration, a fundamental process in angiogenesis. Notably, the anti-angiogenic activity of this compound is primarily attributed to its ability to inhibit the migration of endothelial cells without directly interfering with VEGFR2 activation.
Figure 1. Signaling pathway of EphA2-mediated angiogenesis and inhibition by UniPR compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
In Vitro Angiogenesis Assay (Capillary-like Tube Formation)
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.
-
Plate Preparation: A 96-well plate is coated with Matrigel and allowed to solidify.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or UniPR126. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated to allow for the formation of tube-like structures.
-
Analysis: The formation of polygons (enclosed areas) is quantified using microscopy and image analysis software. The IC50 value, the concentration at which 50% of polygon formation is inhibited, is then determined.
EphA2 Phosphorylation Assay
This assay measures the extent of EphA2 receptor activation.
-
Cell Culture: A suitable cell line, such as the prostate adenocarcinoma cell line PC3, is used.
-
Pre-treatment: Cells are pre-treated with different concentrations of this compound or UniPR126 for a specified duration (e.g., 20 minutes).
-
Stimulation: The cells are then stimulated with ephrin-A1-Fc to induce EphA2 phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EphA2 and total EphA2.
-
Analysis: The levels of phosphorylated EphA2 are normalized to the total EphA2 levels to determine the extent of inhibition.
PC3 Cell Retraction Assay
This assay assesses the functional consequence of EphA2 inhibition on cell morphology.
-
Cell Culture: PC3 cells are cultured to an appropriate confluency.
-
Pre-treatment: Cells are pre-treated with the test compounds.
-
Stimulation: Ephrin-A1 is added to stimulate EphA2-mediated cell rounding and retraction.
-
Microscopy: Changes in cell morphology are observed and captured using a microscope.
-
Quantification: The percentage of retracted cells is quantified to determine the inhibitory effect of the compounds.
Figure 2. General experimental workflow for in vitro angiogenesis assays.
Conclusion
The available data strongly indicates that this compound is a more advantageous compound than UniPR126 for the inhibition of angiogenesis in vitro. Its four-fold greater potency in inhibiting polygon formation, coupled with a superior safety profile evidenced by the lack of cytotoxicity in HUVECs, positions this compound as a more viable candidate for further preclinical and clinical investigation. The improved pharmacological properties of this compound represent a significant advancement in the development of small molecule antagonists targeting the Eph-ephrin signaling pathway for anti-angiogenic therapies.
References
A Comparative Analysis of UniPR129 and Bevacizumab in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two anti-angiogenic agents: UniPR129, a novel small molecule Eph-ephrin antagonist, and bevacizumab, a well-established monoclonal antibody targeting VEGF-A. While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical and clinical data to offer an objective overview of their respective mechanisms, performance in experimental models, and the methodologies employed in these key studies.
Introduction and Mechanisms of Action
Bevacizumab (Avastin®) is a humanized monoclonal antibody that functions by selectively binding to and neutralizing Vascular Endothelial Growth Factor-A (VEGF-A).[1][2][3][4][5] By inhibiting the interaction of VEGF-A with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, bevacizumab effectively blocks the downstream signaling pathways that lead to angiogenesis, the formation of new blood vessels. This anti-angiogenic activity deprives tumors of the blood supply necessary for their growth and metastasis, and it is an approved therapy for a variety of cancers, including colorectal, lung, ovarian, and renal cell carcinoma.
This compound is a small molecule antagonist that targets the Eph-ephrin signaling system, another critical pathway in angiogenesis. Specifically, this compound acts as a competitive inhibitor of the interaction between the EphA2 receptor and its ligand, ephrin-A1. The Eph-ephrin system is involved in a variety of cellular processes, including cell migration, adhesion, and proliferation, all of which are crucial for the formation of new blood vessels. By disrupting the EphA2-ephrin-A1 signaling cascade, this compound has demonstrated anti-angiogenic and antitumor effects in preclinical in vitro models.
Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and bevacizumab from various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Endpoint | Result | Citation |
| EphA2-ephrin-A1 Binding Assay | - | Inhibition of Binding (IC50) | 945 nM | |
| EphA2-ephrin-A1 Binding Assay | - | Inhibition Constant (Ki) | 370 nM | |
| EphA2 Phosphorylation Inhibition | PC3 | Inhibition of Phosphorylation (IC50) | 5 µM | |
| Cell Retraction Assay | PC3 | Inhibition of Cell Retraction (IC50) | 6.2 µM | |
| In Vitro Angiogenesis (Tube Formation) | HUVEC | Inhibition of Polygon Formation (IC50) | 5.2 µM |
Table 2: Preclinical and Clinical Efficacy of Bevacizumab
| Study Type | Cancer Type | Endpoint | Result | Citation |
| In Vivo Xenograft Model | Colorectal Cancer (HT-29) | Tumor Growth Inhibition | Significant reduction in tumor volume | |
| In Vivo Xenograft Model | Ovarian Clear Cell Carcinoma (RMG-I) | Tumor Suppression | Increased tumor suppression with maintenance therapy | |
| Phase III Clinical Trial (NSABP C-08) | Stage II/III Colon Cancer | 3-Year Disease-Free Survival | 77.4% (bevacizumab + mFOLFOX6) vs. 75.5% (mFOLFOX6 alone) | |
| Phase III Clinical Trial (Metastatic Colorectal Cancer) | Metastatic Colorectal Cancer | Median Overall Survival | 20.3 months (bevacizumab + IFL) vs. 15.6 months (placebo + IFL) |
Experimental Protocols
This compound Experimental Protocols
In Vitro Angiogenesis Assay (Tube Formation on Matrigel): Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel, a basement membrane extract. The cells are then treated with varying concentrations of this compound. After a 15-hour incubation period, the formation of capillary-like structures (polygons) is visualized and quantified. The IC50 value is determined as the concentration of this compound that inhibits 50% of polygon formation compared to a control group treated with a vehicle (e.g., DMSO).
Cell Migration Assay (Wound Healing/Scratch Assay): A confluent monolayer of PC3 prostate cancer cells is "scratched" with a pipette tip to create a cell-free gap. The cells are then treated with this compound or a vehicle control. The rate of cell migration to close the gap is monitored over time. The inhibitory effect of this compound on cell migration is quantified by measuring the width of the gap at different time points.
In Vivo Xenograft Model: Human cancer cells (e.g., PC3) are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with this compound (e.g., administered orally) or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess microvessel density.
Bevacizumab Experimental Protocols
In Vitro Angiogenesis Assay (HUVEC Tube Formation): Similar to the protocol for this compound, HUVECs are seeded on Matrigel and treated with different concentrations of bevacizumab. The formation of tubular networks is assessed after a defined incubation period (e.g., 18 hours). The extent of tube formation, such as the total tube length, is quantified to determine the anti-angiogenic effect of bevacizumab.
In Vivo Tumor Xenograft Model: Human tumor cells from various cancer types (e.g., colorectal, ovarian) are implanted into immunodeficient mice. Once tumors reach a certain size, mice are randomized to receive bevacizumab (typically administered intravenously or intraperitoneally) or a control (e.g., saline). Tumor growth is monitored over time, and at the end of the experiment, tumors are often analyzed for changes in microvessel density.
Phase III Clinical Trial (e.g., Adjuvant Treatment of Colon Cancer - NSABP C-08): Patients with resected stage II or III colon cancer are randomly assigned to receive a standard chemotherapy regimen (e.g., mFOLFOX6) with or without the addition of bevacizumab (e.g., 5 mg/kg every 2 weeks). The primary endpoint is typically disease-free survival, which is the time from randomization to disease recurrence or death. Patients are monitored for adverse events throughout the treatment and follow-up periods.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and bevacizumab.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
In Vivo Validation of UniPR129's Anti-Tumor Effects: A Comparative Guide
The Eph (erythropoietin-producing hepatocellular carcinoma) receptor tyrosine kinases and their corresponding ephrin ligands are critical mediators of cell-cell communication, playing a pivotal role in developmental processes, including tissue patterning, cell migration, and angiogenesis. Dysregulation of the Eph/ephrin signaling system, particularly the EphA2 receptor, is frequently observed in a variety of solid tumors, where it contributes to tumor growth, invasion, and neovascularization. This has positioned the EphA2 receptor as a promising therapeutic target in oncology.
UniPR129 is a potent, orally active small molecule antagonist designed to competitively inhibit the interaction between the EphA2 receptor and its ligand, ephrin-A1. By blocking this interaction, this compound aims to disrupt downstream signaling pathways that promote cancer progression. This guide provides an objective comparison of the in vivo anti-tumor efficacy of this compound against other EphA2-targeting therapeutic alternatives, supported by experimental data and detailed methodologies.
Comparative Performance of EphA2-Targeting Agents In Vivo
The following table summarizes the in vivo performance of this compound and selected alternative EphA2-targeting agents across different preclinical cancer models.
| Molecule/Agent | Mechanism | Cancer Model | Treatment Regimen (Dose, Route, Schedule) | Key In Vivo Outcomes |
| This compound | Eph/ephrin Antagonist | Colorectal Cancer (APCmin/J mice) | 30 mg/kg, p.o., every other day for 8 weeks | Significantly reduced the number (by 30%) and diameter of adenomas in the ileum.[1] |
| UniPR1331 | Eph/ephrin Antagonist | Prostate Cancer (PC3 xenograft) | 30 mg/kg, p.o., daily for 35 days | Reduced final tumor weight by 23% compared to control.[2] |
| NVP-BHG712 | EphB4 Kinase Inhibitor | ABCC10-expressing Tumor Xenograft | 25 mg/kg, p.o., q3d x 6 (in combo with paclitaxel) | Significantly inhibited tumor growth when combined with paclitaxel.[2] |
| Doxazosin | EphA2 Agonist | Prostate Cancer (Orthotopic xenograft) | 50 mg/kg (route/schedule not specified) | Reduced distal metastasis and prolonged survival in recipient mice.[2] |
| Anti-EphA2 mAb (IgG25/IgG28) | Agonist (IgG25) & Antagonist (IgG28) | Pancreatic Cancer (MiaPaCa2 orthotopic) | 2 mg/kg, biweekly | Both antibodies demonstrated strong antitumor and antimetastatic efficacy. |
| Anti-EphA2 ADC (1C1-mcMMAF) | Antibody-Drug Conjugate | Mouse Xenograft & Rat Syngeneic Models | ≥ 1 mg/kg, once weekly | Resulted in significant growth inhibition of EphA2-expressing tumors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vivo models cited in this guide.
Protocol 1: Colorectal Adenoma Prevention in APCmin/J Mice
This protocol outlines the methodology used to evaluate the preventative effects of this compound on spontaneous intestinal adenoma formation.
-
Animal Model: Male C57BL/6J-ApcMin/J mice, which carry a germline mutation in the Apc gene, leading to the spontaneous development of multiple intestinal adenomas.[3] Mice are typically enrolled in the study at 5 weeks of age.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. A period of acclimatization is allowed before the commencement of treatment.
-
Treatment Administration:
-
This compound is formulated for oral administration (p.o.).
-
Mice are randomly assigned to a control group (vehicle) or a treatment group.
-
The treatment group receives this compound at a dose of 30 mg/kg via oral gavage every other day for a total of 8 weeks. The control group receives an equivalent volume of the vehicle solution.
-
-
Monitoring: Animal body weight and general health are monitored regularly throughout the study.
-
Endpoint Analysis:
-
At the end of the 8-week treatment period, mice are euthanized.
-
The entire intestinal tract is excised, flushed with saline, and opened longitudinally.
-
The number, location (duodenum, jejunum, ileum, colon), and size (diameter measured with calipers) of all visible adenomas are recorded.
-
-
Statistical Analysis: The mean number and size of adenomas between the control and treatment groups are compared using appropriate statistical tests, such as a t-test or Mann-Whitney test. A p-value of < 0.05 is typically considered statistically significant.
Protocol 2: Subcutaneous Prostate Cancer Xenograft Model
This protocol describes a standard procedure for assessing the anti-tumor activity of a test compound on human prostate cancer cells implanted in immunocompromised mice.
-
Cell Culture: PC3 human prostate adenocarcinoma cells are cultured in appropriate media (e.g., F-12K Medium) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used.
-
Tumor Cell Implantation:
-
PC3 cells are harvested from culture, washed, and resuspended in a sterile solution like PBS, often mixed 1:1 with Matrigel to support initial tumor formation.
-
A suspension containing 2-5 million cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Tumor growth is monitored by measuring the length and width with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width2 x Length) / 2.
-
When tumors reach a predetermined average volume (e.g., 100-150 mm3), mice are randomized into control and treatment groups.
-
-
Treatment Administration:
-
For a compound like UniPR1331 (a close analog of this compound), daily oral gavage at 30 mg/kg is administered for the duration of the study (e.g., 35 days).
-
The control group receives the vehicle on the same schedule.
-
-
Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a specified size limit or after a fixed duration.
-
Final tumor volumes and weights are recorded.
-
Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment.
-
-
Statistical Analysis: Tumor growth curves are analyzed using methods like two-way ANOVA. Final tumor weights and volumes are compared using one-way ANOVA or a t-test.
Visualizing Mechanisms and Workflows
EphA2 Signaling and Therapeutic Intervention Points
The EphA2 receptor can mediate complex, context-dependent signaling. Ligand-dependent activation typically involves ephrin-A1 binding, leading to receptor phosphorylation and downstream signaling that can suppress pathways like PI3K/Akt and Ras/ERK, often resulting in tumor-suppressive effects. Therapeutic agents can either block this interaction (antagonists) or mimic it (agonists).
Caption: EphA2 signaling pathway and points of therapeutic intervention.
Experimental Workflow for In Vivo Xenograft Study
The process of evaluating an anti-tumor agent in a xenograft model follows a structured workflow from initial cell preparation to final data analysis, ensuring consistency and reproducibility.
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
References
UniPR129: A Comparative Guide to Published Data for Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published experimental data on UniPR129, a potent antagonist of the Eph-ephrin signaling pathway. The information is structured to facilitate the reproduction of key findings by presenting quantitative data in comparative tables, detailing experimental methodologies, and illustrating the relevant biological pathways and workflows.
Quantitative Performance Data
This compound has been demonstrated to be a competitive small molecule antagonist that effectively blocks the interaction between Eph receptors and their ephrin ligands.[1][2] Its performance has been quantified in various in vitro assays, and key inhibitory concentrations are summarized below.
| Assay Type | Target/Cell Line | Metric | This compound Value | Comparison Compounds | Source |
| ELISA Binding Assay | EphA2-ephrin-A1 | IC₅₀ | 945 nM | UniPR126: 2.6 µM, LCA: 60 µM | [1][3] |
| ELISA Binding Assay | EphA2-ephrin-A1 | Kᵢ | 370 nM | - | [2] |
| EphA Receptor Binding | EphA1-A8 | IC₅₀ | 0.84 - 1.58 µM | - | |
| EphB Receptor Binding | EphB1-B4, EphB6 | IC₅₀ | 2.60 - 3.74 µM | - | |
| EphA2 Phosphorylation | PC3 Cells | IC₅₀ | 5 µM | UniPR126: 12 µM, Cholanic Acid: 12-25 µM, LCA: ~20-fold less potent | |
| Cell Retraction | PC3 Cells | IC₅₀ | 6.2 µM | UniPR126: Potent, Cholanic Acid: 3- to 4-fold less potent | |
| Angiogenesis | HUVECs | IC₅₀ | 5.2 µM | - | |
| EphA2 Phosphorylation | HUVECs | IC₅₀ | 26.3 µM | - | |
| EphB4 Phosphorylation | HUVECs | IC₅₀ | 18.4 µM | - |
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the ligand-binding domain of Eph receptors, thereby inhibiting the interaction with their corresponding ephrin ligands. This disruption prevents the activation of downstream signaling cascades that are involved in processes such as cell migration, adhesion, and angiogenesis. The Eph-ephrin system's bidirectional signaling, where signals are transduced into both the receptor-bearing (forward signaling) and ligand-bearing (reverse signaling) cells, is a key therapeutic target in cancer.
Caption: this compound competitively inhibits Eph-ephrin binding.
Experimental Protocols
To ensure the reproducibility of the published findings, detailed methodologies for key experiments are provided below. These protocols are based on the descriptions found in the cited literature.
ELISA Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.
-
Plate Coating: High-binding 96-well ELISA plates are coated overnight with a specific capture antibody for the EphA2-Fc ectodomain diluted in sterile PBS.
-
Washing and Blocking: Wells are washed and then blocked for 1 hour to prevent non-specific binding.
-
Compound Incubation: this compound at various concentrations is added to the wells.
-
Ligand Addition: Biotinylated ephrin-A1-Fc is added to the wells and allowed to bind to the immobilized EphA2.
-
Detection: The plate is washed, and streptavidin-HRP is added, which binds to the biotinylated ephrin-A1-Fc. A colorimetric reaction is initiated with tetra-methylbenzidine.
-
Quantification: The absorbance is measured to determine the extent of ephrin-A1-Fc binding, and IC₅₀ values are calculated.
Cell-Based EphA2 Phosphorylation Assay
This experiment measures the effect of this compound on the activation (phosphorylation) of the EphA2 receptor in a cellular context.
-
Cell Culture: PC3 prostate cancer cells, which endogenously express EphA2, are used.
-
Pre-treatment: Cells are pre-treated for 20 minutes with varying concentrations of this compound or a vehicle control (e.g., 1% DMSO).
-
Stimulation: EphA2 is stimulated with its physiological ligand, ephrin-A1-Fc (e.g., 0.25 µg·mL⁻¹), for 20 minutes.
-
Cell Lysis: The cells are lysed to extract proteins.
-
Phosphorylation Measurement: The levels of phosphorylated EphA2 and total EphA2 are measured using a DuoSet® IC Sandwich ELISA.
-
Data Normalization: The levels of phosphorylated EphA2 are normalized to the total EphA2 levels. The results from this compound-treated cells are compared to the stimulated control to determine the inhibitory effect.
PC3 Cell Retraction Assay
This functional assay assesses the ability of this compound to inhibit the morphological changes induced by EphA2 activation.
-
Cell Seeding: PC3 cells are seeded in appropriate culture plates.
-
Pre-incubation: Cells are pre-incubated with different concentrations of this compound for 20 minutes.
-
Stimulation: The cells are then stimulated with ephrin-A1-Fc to induce cell rounding and retraction.
-
Microscopy: Changes in cell morphology are observed and quantified using microscopy.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the ephrin-A1-Fc-induced cell retraction is determined.
In Vitro Angiogenesis Assay
This assay evaluates the anti-angiogenic effects of this compound on human umbilical vein endothelial cells (HUVECs).
-
Cell Culture: HUVECs are cultured under appropriate conditions.
-
Treatment: The cells are treated with various concentrations of this compound.
-
Tube Formation: The ability of HUVECs to form capillary-like structures (tubes) on a basement membrane matrix (e.g., Matrigel) is assessed.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as tube length and branching points.
-
IC₅₀ Calculation: The concentration of this compound that causes a 50% inhibition of angiogenesis is calculated.
Experimental Workflow for Reproducibility Studies
The following diagram outlines a logical workflow for researchers aiming to reproduce the key findings on this compound.
Caption: A stepwise workflow for reproducing this compound data.
References
- 1. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a competitive small molecule Eph-ephrin antagonist blocking in vitro angiogenesis at low micromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
UniPR129: Recommended Disposal Procedures for a Laboratory Setting
Disclaimer: As of November 2025, specific disposal guidelines for UniPR129 from manufacturers or in Safety Data Sheets (SDS) are not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds in a laboratory setting. Researchers must always consult and adhere to their institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in drug development, handling and disposing of novel compounds like this compound requires a cautious and informed approach. Although this compound is not classified as acutely hazardous in the available literature, all research chemicals should be managed as potentially hazardous waste unless explicitly stated otherwise by a formal safety assessment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound, both in its solid form and in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Key Characteristics of this compound
The following table summarizes essential information for the safe handling of this compound, gathered from supplier data sheets.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | L-homo-Trp conjugate of lithocholic acid |
| Appearance | Off-white solid. |
| Primary Target | Eph Receptors. |
| Storage Temperature | -20°C.[1] |
| Special Instructions | Protect from light.[1] Following reconstitution in a solvent (e.g., DMSO), it is recommended to aliquot and freeze solutions at -20°C.[1] Stock solutions are reported to be stable for up to 3 months at this temperature.[1] |
| Toxicity | While a specific toxicity profile is not detailed, it should be handled with standard laboratory precautions ("Standard Handling").[1] Research indicates it does not show significant toxic effects in PC3 cells at concentrations up to 50 μM after 2 hours of exposure. |
| Solubility | Commonly dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments. |
Step-by-Step Disposal Procedures
The disposal of this compound waste must be segregated into solid and liquid waste streams. Never dispose of chemical waste in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's EHS department.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. All waste streams containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Includes unused or expired this compound powder, as well as contaminated labware such as gloves, weigh boats, pipette tips, and paper towels.
-
Liquid Waste: Primarily consists of stock solutions (e.g., in DMSO) and working solutions used in experiments.
-
Sharps Waste: Any needles or syringes contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Collection and Containment of this compound Waste
For Solid Waste:
-
Collect all contaminated solid materials in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and list any other contaminated materials (e.g., gloves, pipette tips).
For Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions and experimental media, in a compatible, shatter-resistant container (plastic is often preferred over glass).
-
The container must have a secure, tight-fitting screw cap. Do not leave a funnel in the container.
-
Label the container with a "Hazardous Waste" tag.
-
On the label, list all constituents with their estimated concentrations (e.g., "this compound in DMSO (~10 mM), cell culture media"). Do not use abbreviations or chemical formulas.
-
Solutions of this compound in DMSO should be disposed of as organic solvent waste. It is critical not to pour DMSO solutions down the drain. The standard procedure for such waste is incineration by a certified waste disposal facility.
Step 3: Storage and Disposal
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure waste containers remain closed at all times, except when adding waste.
-
Segregate this compound waste from other incompatible waste streams (e.g., acids, bases, oxidizers).
-
Once a waste container is full, or if waste has been accumulated for the maximum time allowed by your institution (often 90 days), arrange for pickup by your EHS department.
-
Complete all required waste pickup forms as per your institution's protocol.
Representative Experimental Protocol: In Vitro Cell-Based Assay
This protocol illustrates a typical workflow that generates this compound waste.
-
Preparation of Stock Solution: this compound powder is dissolved in a solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Waste Generated: Contaminated weigh paper, spatula, and the original vial (if empty). These are disposed of as solid chemical waste.
-
-
Preparation of Working Solutions: The stock solution is serially diluted in a cell culture medium to achieve the desired final concentrations for the experiment.
-
Waste Generated: Contaminated pipette tips and microcentrifuge tubes. These are disposed of as solid chemical waste.
-
-
Cell Treatment: The working solutions containing this compound are added to cell cultures in multi-well plates.
-
Incubation: The cells are incubated for a specified period (e.g., 2 to 24 hours).
-
Assay Completion: After incubation, the media containing this compound is removed, and the cells are processed for analysis.
-
Waste Generated: The removed cell culture media containing this compound is collected as liquid chemical waste. The multi-well plates and any additional pipette tips used are disposed of as solid chemical waste.
-
Visualized Disposal Workflow
The following diagram illustrates the general decision-making and procedural flow for the disposal of a research chemical like this compound.
Caption: Logical workflow for the safe segregation and disposal of this compound waste.
References
Personal protective equipment for handling UniPR129
<
Disclaimer: This document provides essential safety and logistical information for handling the hypothetical compound "UniPR129." As no specific Safety Data Sheet (SDS) for "this compound" exists, the following guidance is based on best practices for handling potent, hazardous laboratory chemicals and should be supplemented by a compound-specific risk assessment before any handling of a real substance occurs.
This guide is intended for researchers, scientists, and drug development professionals. It provides crucial, immediate safety information, including operational and disposal plans, to ensure the safe handling of potent chemical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense to minimize exposure to hazardous chemicals.[1][2][3][4] A hazard assessment of specific laboratory operations should be conducted to determine the necessary PPE.[2] The following table summarizes the recommended PPE for handling potent compounds like this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-facepieces can offer high protection factors. |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (e.g., P100/FFP3). A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® to protect against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye and Face Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection against splashes. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial when working with potent compounds. The following protocol outlines the key steps for the safe handling of this compound.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Prepare all necessary equipment and materials, including a calibrated analytical balance, glassware, solvents, and waste containers, before bringing this compound into the handling area.
-
Ensure a chemical spill kit is readily accessible.
-
-
PPE Donning:
-
Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
-
-
Weighing and Aliquoting:
-
Whenever possible, use a closed system for weighing and transferring the compound to minimize the risk of airborne particles.
-
If handling a powder, use techniques that minimize dust generation, such as gentle scooping.
-
-
Solution Preparation:
-
When dissolving the compound, slowly add the solvent to the solid to avoid splashing.
-
Keep containers covered as much as possible during the process.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
-
Workflow for Safe Handling of Potent Compounds
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection. Improper disposal can lead to serious risks, including contamination and fires.
-
Waste Segregation: Chemical waste must be categorized based on its hazardous nature (e.g., toxic, flammable, corrosive, reactive). Incompatible wastes, such as acids and bases, must be stored separately.
-
Waste Containers:
-
Use containers that are chemically compatible with the waste they hold.
-
Containers must be in good condition with secure, leak-proof closures.
-
Leave approximately 10% headspace in liquid waste containers to allow for expansion.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards, and the date the container became full.
-
Storage:
-
Designate a specific "Satellite Accumulation Area" for hazardous waste storage that is near the point of generation and under the control of laboratory personnel.
-
This area should be labeled with a "Danger – Hazardous Waste" sign.
-
Use secondary containment, such as a lab tray, to capture potential spills or leaks.
-
-
Disposal:
-
Never dispose of chemical waste down the drain, in the regular trash, or by release into the environment.
-
Collaborate with your institution's Environmental Health & Safety (EH&S) department or a specialized hazardous waste disposal company to ensure compliance with all local, regional, and national regulations.
-
Emergency Procedures: Chemical Spills
In the event of a spill, a quick and informed response can significantly minimize potential harm.
-
Minor Spills (manageable by lab personnel):
-
Alert people in the immediate area.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Control the spread of the liquid by creating a dike with absorbent material, working from the outside in.
-
Absorb the spill using materials like vermiculite or absorbent pads.
-
Collect the residue and place it in a labeled hazardous waste container.
-
Decontaminate the spill area and any affected equipment.
-
-
Major Spills (large volume, highly toxic, or unknown material):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate any emergency alarms.
-
Close the laboratory doors to contain vapors.
-
Contact your institution's emergency response team or EH&S from a safe location.
-
Remain nearby to provide information to emergency responders.
-
References
- 1. westlab.com.au [westlab.com.au]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
